KRN2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C27H23ClFNO4 |
|---|---|
Peso molecular |
479.9 g/mol |
Nombre IUPAC |
21-[(2-fluorophenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene chloride |
InChI |
InChI=1S/C27H23FNO4.ClH/c1-30-23-8-7-18-20(11-17-5-3-4-6-22(17)28)26-19-13-25-24(32-15-33-25)12-16(19)9-10-29(26)14-21(18)27(23)31-2;/h3-8,12-14H,9-11,15H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
RPHFGOXVJGNJJH-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C2=C[N+]3=C(C4=CC5=C(C=C4CC3)OCO5)C(=C2C=C1)CC6=CC=CC=C6F)OC.[Cl-] |
Origen del producto |
United States |
Foundational & Exploratory
KRN2 Compound: A Technical Guide to a Novel NFAT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound KRN2 has emerged as a significant subject of interest within the fields of immunology and drug development due to its selective inhibitory action on the Nuclear Factor of Activated T-cells 5 (NFAT5).[1] NFAT5, a unique member of the NFAT family of transcription factors, plays a crucial role in the pathogenesis of various inflammatory diseases, including chronic arthritis.[2][3][4] Unlike other NFAT proteins, NFAT5's activation can be triggered by both hypertonic and isotonic inflammatory stimuli, such as lipopolysaccharide (LPS).[4] this compound, chemically identified as 13-(2-fluoro)-benzylberberine, has demonstrated potential as a therapeutic agent by modulating the inflammatory responses mediated by NFAT5.[2][3] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to the this compound compound.
Core Function and Mechanism of Action
This compound functions as a selective inhibitor of NFAT5.[1] Its primary mechanism of action involves the suppression of NFAT5 expression at the transcriptional level.[2][3] Specifically, this compound inhibits the upregulation of NFAT5 in macrophages stimulated by inflammatory agents like LPS.[2] This is achieved by blocking the binding of the transcription factor NF-κB p65 to the promoter region of the Nfat5 gene.[2] This inhibitory action is selective for the inflammatory pathway, as this compound does not affect the high-salt-induced expression of NFAT5 and its target genes, thus preserving its role in cellular homeostasis under osmotic stress.[2]
By inhibiting NFAT5, this compound effectively downregulates the expression of various pro-inflammatory genes, including Nitric Oxide Synthase 2 (Nos2), Interleukin-6 (Il6), and Tumor Necrosis Factor (Tnf).[2][3] This leads to a reduction in the production of pro-inflammatory cytokines and mitigates the inflammatory cascade. A derivative of this compound, designated KRN5, has been developed with improved oral bioavailability and metabolic stability, showing promise for oral administration.[2][5]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting LPS-induced inflammation.
Quantitative Data
The following table summarizes the key quantitative data associated with the this compound compound and its derivative, KRN5.
| Parameter | Compound | Value | Cell/Model System | Reference |
| IC50 | This compound | 100 nM (0.1 µM) | NFAT5-dependent reporter assay in RAW 264.7 macrophages | [1][2] |
| IC50 | KRN5 | 750 nM | NFAT5 suppression | |
| In Vivo Efficacy | This compound | 3 mg/kg, i.p., daily for 2 weeks | Adjuvant-Induced Arthritis (AIA) in C57BL/6 mice | [1] |
| In Vivo Efficacy | This compound | 3 mg/kg, i.p., daily | Collagen-Induced Arthritis (CIA) in DBA/1J mice | [1] |
| In Vivo Efficacy | KRN5 | 15 mg/kg and 60 mg/kg, orally every other day for 3 weeks | Collagen-Induced Arthritis (CIA) in DBA/1J mice |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
NFAT5-Dependent Reporter Assay
This assay was utilized to quantify the inhibitory effect of this compound on NFAT5 transcriptional activity.
-
Cell Line and Culture: RAW 264.7 murine macrophage cells were used. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Reporter Construct: A green fluorescent protein (GFP) reporter construct under the control of NFAT5 consensus sequences was stably transfected into RAW 264.7 cells.
-
Experimental Procedure:
-
Transfected cells were seeded in 96-well plates.
-
Cells were pre-incubated with varying concentrations of this compound for 1 hour.
-
Inflammation was induced by stimulating the cells with 1 µg/mL of lipopolysaccharide (LPS).
-
After 20 hours of stimulation, GFP expression was measured by flow cytometry.
-
The half-maximal inhibitory concentration (IC50) was calculated based on the dose-dependent inhibition of GFP expression.
-
Western Blot Analysis for NFAT5 Expression
This method was employed to assess the effect of this compound on NFAT5 protein levels.
-
Cell Lysate Preparation: RAW 264.7 cells were treated with this compound and/or LPS as described in the reporter assay. Cells were then lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with a primary antibody specific for NFAT5.
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
β-actin was used as a loading control to normalize the data.
-
Real-Time PCR for Pro-inflammatory Gene Expression
This technique was used to measure the mRNA levels of NFAT5 target genes.
-
RNA Extraction and cDNA Synthesis: RAW 264.7 cells were treated with this compound and/or LPS. Total RNA was extracted using a suitable RNA isolation reagent, and complementary DNA (cDNA) was synthesized using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
qPCR was performed using a real-time PCR system with SYBR Green master mix.
-
Specific primers for Nfat5, Il6, Tnf, and a housekeeping gene (e.g., Gapdh) were used.
-
The thermal cycling conditions typically involved an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
The relative mRNA expression levels were calculated using the 2-ΔΔCt method.
-
In Vivo Arthritis Models
This compound's efficacy was evaluated in preclinical models of rheumatoid arthritis.
-
Adjuvant-Induced Arthritis (AIA) Model:
-
Animals: 8-week-old C57BL/6 mice were used.
-
Induction: Arthritis was induced by an intradermal injection of 2 mg of complete Freund's adjuvant (CFA).
-
Treatment: this compound (3 mg/kg) was administered daily via intraperitoneal (i.p.) injection for 2 weeks.
-
Assessment: The severity of arthritis was evaluated by clinical scoring of paw swelling and inflammation. Pro-inflammatory cytokine levels and autoantibody production were also measured.
-
-
Collagen-Induced Arthritis (CIA) Model:
-
Animals: 8-week-old DBA/1J mice were used.
-
Induction: Mice were immunized with bovine type II collagen emulsified in CFA.
-
Treatment: this compound (3 mg/kg) was administered daily via i.p. injection.
-
Assessment: Similar to the AIA model, disease severity was monitored, and immunological parameters were assessed.
-
Experimental Workflow for In Vivo Studies
Caption: Workflow for preclinical evaluation of this compound in arthritis models.
Conclusion
The this compound compound represents a promising novel therapeutic candidate for the treatment of chronic inflammatory diseases, particularly those in which NFAT5 plays a significant pathogenic role. Its selective mechanism of action, which targets the inflammatory activation of NFAT5 while sparing its homeostatic functions, offers a potential advantage in terms of safety and efficacy. The preclinical data in arthritis models supports its further development. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in this innovative compound.
References
- 1. Suppression of NFAT5-mediated Inflammation and Chronic Arthritis by Novel κB-binding Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting NFAT5 With this compound Mitigates Acute Allograft Rejection in a Murine Heart Transplantation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. NFAT5 governs cellular plasticity-driven resistance to KRAS-targeted therapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of KRN2 in the Inflammatory Response: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract This technical guide provides an in-depth analysis of KRN2, a small molecule inhibitor, and its significant role in modulating the inflammatory response. This compound functions by specifically targeting the transcription factor Nuclear Factor of Activated T-cells 5 (NFAT5), a key regulator of pro-inflammatory gene expression. The primary mechanism of action involves the disruption of NF-κB p65 binding to the NFAT5 promoter, leading to a downstream reduction in the expression of crucial inflammatory mediators. This document details this compound's effects on both innate and adaptive immunity, particularly its ability to suppress cytokine production in macrophages and to regulate T-cell differentiation, thereby attenuating inflammatory processes. We present quantitative data from key studies, detailed experimental protocols, and visualizations of the associated signaling pathways to offer a comprehensive resource for researchers in immunology and drug development.
Introduction to Inflammation and the NFAT5 Pathway
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells. While essential for host defense and tissue repair, dysregulated inflammation contributes to a wide range of chronic diseases. Key cellular players in this process include macrophages, which are part of the innate immune system and secrete pro-inflammatory cytokines, and T lymphocytes, which are adaptive immune cells that orchestrate a more specific and sustained response.[1]
A critical regulator in inflammatory and immune responses is the Nuclear Factor of Activated T-cells 5 (NFAT5), also known as Tonicity-responsive enhancer-binding protein (TonEBP).[2] NFAT5 is a unique member of the Rel homology domain-containing family of transcription factors.[3] Beyond its established role in cellular adaptation to osmotic stress, recent evidence has highlighted its significance in controlling a wide array of pathologic processes in macrophages, including cytokine production.[2] The expression of NFAT5 itself is driven by other inflammatory signals, notably through the activation of the NF-κB pathway.[2]
This compound has been identified as a specific small molecule inhibitor of NFAT5.[3] It operates not by targeting the NFAT5 protein directly, but by preventing its transcriptional activation, offering a novel therapeutic strategy for controlling inflammation.[2] This guide will explore the molecular mechanisms, cellular effects, and experimental validation of this compound as a modulator of the inflammatory response.
This compound Mechanism of Action: Inhibition of NFAT5 Transcription
The core mechanism of this compound's anti-inflammatory effect lies in its ability to suppress the expression of NFAT5. In inflammatory conditions, the transcription of the NFAT5 gene is significantly upregulated by the canonical NF-κB signaling pathway. The p65 subunit of NF-κB binds directly to the promoter region of the NFAT5 gene, initiating its transcription.
This compound specifically intervenes at this crucial step. It functions by blocking the binding of NF-κB p65 to the NFAT5 promoter.[2] This disruption prevents the transcriptional activation of NFAT5, leading to reduced levels of NFAT5 mRNA and protein. Consequently, the downstream genes that are regulated by NFAT5, many of which are pro-inflammatory, are not expressed, effectively dampening the inflammatory cascade.[2]
This compound's Effect on Macrophage-Mediated Inflammation
Macrophages are pivotal in the innate immune response, producing a barrage of pro-inflammatory cytokines upon activation by stimuli like bacterial lipopolysaccharide (LPS). NFAT5 has been shown to be a critical transcription factor governing the expression of several of these cytokines.[2] By inhibiting NFAT5 expression, this compound effectively suppresses this macrophage-driven inflammation.
Studies using the RAW 264.7 macrophage cell line have demonstrated that pre-treatment with this compound significantly reduces the LPS-induced expression of key pro-inflammatory genes and their corresponding proteins.[2]
Data Presentation: this compound Inhibition of Pro-inflammatory Mediators
The following table summarizes the quantitative findings from in vitro studies on LPS-stimulated macrophages.
| Target Gene/Protein | Cell Type | Treatment | Result | Citation |
| Il6, Tnf, Csf2 (mRNA) | RAW 264.7 Macrophages | 0.8 µM this compound (1h pre-incubation) + 1 µg/ml LPS (12h) | Significant decrease in mRNA levels vs. LPS alone | [2] |
| IL-6, TNF-α, GM-CSF (Protein) | RAW 264.7 Macrophages | 0.8 µM this compound (1h pre-incubation) + 1 µg/ml LPS (20h) | Significant decrease in protein concentration in supernatant | [2] |
| iNOS (Protein) | RAW 264.7 Macrophages | This compound (dose-dependent) + LPS | Dose-dependent decrease in iNOS expression | [2] |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | This compound (dose-dependent) + LPS | Dose-dependent decrease in NO production | [2] |
Experimental Protocols: Macrophage Stimulation Assay
A representative protocol for assessing the effect of this compound on macrophage activation is detailed below.
-
Cell Culture: RAW 264.7 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded in multi-well plates to achieve optimal confluence.
-
Pre-incubation: Cells are pre-incubated with this compound (e.g., 0.8 μM) or vehicle control for 1 hour.
-
Stimulation: Following pre-incubation, cells are stimulated with Lipopolysaccharide (LPS) (e.g., 1 μg/ml).
-
Incubation: The cells are incubated for a specified duration.
-
For mRNA analysis: 12 hours.
-
For protein analysis (supernatant): 20 hours.
-
-
Analysis:
-
mRNA: RNA is extracted from the cells, reverse-transcribed to cDNA, and the expression levels of target genes (Il6, Tnf, Csf2) are quantified using Real-Time PCR (qPCR).
-
Protein: The cell culture supernatant is collected, and the concentrations of secreted cytokines (IL-6, TNF-α, GM-CSF) are measured by Enzyme-Linked Immunosorbent Assay (ELISA).
-
This compound's Modulation of Adaptive T-Cell Responses
Beyond its impact on innate immunity, this compound profoundly influences the adaptive immune system by regulating CD4+ T lymphocyte responses. This has been demonstrated in a murine heart transplantation model, where acute allograft rejection is a T-cell-driven inflammatory process.[3]
Treatment with this compound was found to attenuate this rejection, prolonging allograft survival.[3] This therapeutic effect was associated with a systemic shift in the balance of CD4+ T helper (Th) cell subpopulations. Specifically, this compound treatment reduced the proportions of pro-inflammatory Th1 (producing IFN-γ), Th2 (producing IL-4), and Th17 (producing IL-17A) cells. In contrast, it significantly increased the proportion of immunosuppressive CD4+ Foxp3+ regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[3] This modulation of T-cell differentiation is likely linked to this compound's regulation of the NF-κB pathway.[3]
Data Presentation: this compound Modulation of T-Cell Subpopulations
| T-Cell Subpopulation | Organ | Model | Treatment | Result | Citation |
| CD4+ IFN-γ+ (Th1) | Spleen | Murine Heart Transplant | This compound (daily i.p.) | Reduced proportion vs. control | [3] |
| CD4+ IL-17A+ (Th17) | Spleen | Murine Heart Transplant | This compound (daily i.p.) | Reduced proportion vs. control | [3] |
| CD4+ IL-4+ (Th2) | Spleen | Murine Heart Transplant | This compound (daily i.p.) | Reduced proportion vs. control | [3] |
| CD4+ Foxp3+ (Treg) | Spleen | Murine Heart Transplant | This compound (daily i.p.) | Increased proportion vs. control | [3] |
Experimental Protocols: Murine Allograft Rejection Model
-
Model: A murine model of heterotopic heart transplantation is used (e.g., C57BL/6 donor to BALB/c recipient) to induce acute allograft rejection.
-
Treatment: Recipient mice are treated daily with intraperitoneal (i.p.) injections of this compound or a saline control, starting from the day of transplantation.
-
Monitoring: Graft survival is monitored daily by palpation.
-
Sample Collection: On a predetermined day post-transplantation (e.g., day 7), spleens and blood are collected. Grafts are harvested for histological analysis.
-
Analysis:
-
Histology: Harvested allografts are stained with Hematoxylin-Eosin (H&E) to assess the severity of immune cell infiltration and tissue damage.
-
Flow Cytometry: Splenocytes are isolated to form a single-cell suspension. Cells are stained with fluorescently-labeled antibodies against surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN-γ, IL-17A, IL-4) or transcription factors (e.g., Foxp3) to quantify the different T-cell subpopulations.
-
ELISA: Serum is isolated from blood samples to measure the levels of circulating inflammatory cytokines.
-
Conclusion and Future Directions
This compound represents a promising therapeutic agent with potent anti-inflammatory properties. Its unique mechanism of inhibiting the transcriptional activator NFAT5 allows it to effectively suppress key inflammatory pathways in both innate and adaptive immune cells. By reducing the production of pro-inflammatory cytokines from macrophages and promoting a shift towards an immunosuppressive T-cell phenotype, this compound can attenuate inflammation in diverse pathological contexts, such as allograft rejection.
The data presented in this guide underscore the potential of targeting the NF-κB/NFAT5 axis for the development of novel anti-inflammatory and immunosuppressive therapies. Future research should focus on:
-
Preclinical Efficacy: Evaluating the efficacy of this compound in a broader range of animal models for autoimmune and chronic inflammatory diseases.
-
Pharmacokinetics and Safety: Establishing a comprehensive pharmacokinetic, pharmacodynamic, and safety profile for this compound.
-
Clinical Translation: Designing and conducting clinical trials to assess the safety and efficacy of this compound in human diseases characterized by dysregulated inflammation.
This technical guide provides a foundational understanding of this compound's role in the inflammatory response, offering valuable insights for scientists and drug developers working to create the next generation of immunomodulatory therapeutics.
References
KRN2: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of KRN2, a novel, potent, and selective small molecule inhibitor of the Nuclear Factor of Activated T-cells 5 (NFAT5). This compound, identified as 13-(2-fluoro)-benzylberberine, has demonstrated significant therapeutic potential in preclinical models of chronic inflammatory diseases, particularly rheumatoid arthritis. This guide details the discovery of this compound through high-throughput screening, outlines a plausible synthetic pathway, elucidates its mechanism of action at the molecular level, and provides detailed experimental protocols for its characterization. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams.
Discovery of this compound
This compound was identified as a promising inhibitor of NFAT5 through a rigorous high-throughput screening (HTS) campaign.[1][2][3] This large-scale screening effort assessed a chemical library of over 40,000 compounds for their ability to suppress the production of nitric oxide (NO), a downstream target of NFAT5 activation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2]
Initial hits from the primary screen were then subjected to a secondary, more specific assay to confirm their activity against NFAT5. This involved an NFAT5-dependent reporter gene assay, which ultimately led to the identification of this compound as a potent and selective inhibitor.[1][2] this compound, a synthetic protoberberine, demonstrated significantly stronger inhibitory activity than its parent compound, berberine.[1][4]
High-Throughput Screening (HTS) Workflow
The discovery of this compound followed a systematic HTS workflow designed to identify and validate novel NFAT5 inhibitors.
Synthesis of this compound
This compound is a synthetic derivative of the natural product berberine, belonging to the protoberberine class of alkaloids. Its chemical name is 13-(2-fluoro)-benzylberberine. The synthesis of this compound can be achieved through a multi-step process, likely involving the modification of the protoberberine scaffold. A plausible synthetic route, based on established methods for protoberberine synthesis, is outlined below.[5][6][7]
A key step in the synthesis of protoberberines and their derivatives is the formation of the tetracyclic isoquinoline core. Modern synthetic methods, such as palladium-catalyzed enolate arylation, allow for the efficient construction of this core structure.[4][5] For the synthesis of this compound, this would be followed by the introduction of the 2-fluorobenzyl group at the C13 position.
Plausible Synthetic Pathway
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting the transcriptional activity of NFAT5.[1][3][8] The mechanism of inhibition is indirect; this compound does not directly bind to NFAT5. Instead, it blocks the binding of the transcription factor NF-κB (specifically the p65 subunit) to the promoter region of the Nfat5 gene.[1][3] This inhibition of NF-κB binding prevents the upregulation of NFAT5 expression that is typically induced by inflammatory stimuli such as LPS.
Consequently, the expression of NFAT5-dependent pro-inflammatory genes, including Nos2 (inducible nitric oxide synthase), Il6 (interleukin-6), and Tnf (tumor necrosis factor), is suppressed.[1][2][8] Notably, this compound selectively targets the inflammatory pathway of NFAT5 activation and does not interfere with its osmoregulatory functions, which are induced by high-salt conditions.[1][9]
Signaling Pathway of this compound Action
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| IC₅₀ (NFAT5 inhibition) | 100 nM | RAW 264.7 macrophages | NFAT5-dependent reporter assay | [1][4] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Arthritis
| Animal Model | This compound Dosage | Administration Route | Outcome | Reference |
| Collagen-Induced Arthritis (CIA) | 3 mg/kg, daily | Intraperitoneal (i.p.) | Significant suppression of arthritis, decreased pro-inflammatory cytokines and autoantibodies, reduced macrophage infiltration. | [9] |
| Adjuvant-Induced Arthritis (AIA) | 3 mg/kg, daily for 2 weeks | Intraperitoneal (i.p.) | Effective suppression of arthritis. | [9] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used in the discovery and characterization of this compound.
High-Throughput Screening (HTS) for NFAT5 Inhibitors
-
Objective: To identify small molecule inhibitors of NFAT5 from a large chemical library.
-
Primary Assay Principle: Measurement of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. NFAT5 activation is a key step in LPS-induced NO production.
-
Protocol Outline:
-
Seed RAW 264.7 cells in 384-well plates.
-
Add compounds from the chemical library to individual wells at a final concentration of 10 µM.
-
Stimulate cells with LPS (1 µg/mL).
-
After 24 hours of incubation, measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Identify compounds that significantly reduce nitrite levels compared to vehicle-treated controls as primary hits.
-
-
Secondary Assay (Hit Confirmation):
-
Principle: Utilize a reporter gene assay where the expression of a reporter protein (e.g., luciferase or GFP) is under the control of an NFAT5-responsive promoter.
-
Protocol Outline:
-
Transfect RAW 264.7 cells with the NFAT5 reporter plasmid.
-
Treat the transfected cells with the primary hit compounds.
-
Stimulate the cells with LPS.
-
Measure the reporter protein activity (e.g., luminescence for luciferase) to quantify NFAT5 transcriptional activity.
-
Confirm compounds that dose-dependently inhibit reporter activity as validated NFAT5 inhibitors.
-
-
In Vivo Collagen-Induced Arthritis (CIA) Model
-
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.
-
Animal Model: DBA/1J mice.
-
Protocol Outline:
-
Immunization:
-
Day 0: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.
-
Day 21: Administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Upon the onset of arthritis (typically around day 24-28), randomize mice into treatment groups.
-
Administer this compound (e.g., 3 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection.
-
-
Assessment:
-
Monitor the clinical signs of arthritis (e.g., paw swelling, erythema) and assign a clinical score.
-
At the end of the study, collect blood samples for analysis of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies.
-
Harvest joints for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
-
Conclusion
This compound is a promising novel therapeutic candidate for the treatment of chronic inflammatory diseases. Its discovery through a systematic high-throughput screening process and its well-defined mechanism of action targeting the NF-κB-NFAT5 inflammatory axis provide a strong rationale for its further development. The potent anti-arthritic effects observed in preclinical models highlight its potential as a disease-modifying agent. The synthetic accessibility of the protoberberine scaffold offers opportunities for further medicinal chemistry efforts to optimize its pharmacological properties. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in advancing this compound or similar NFAT5 inhibitors towards clinical applications.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Generation of reporter mice for detecting the transcriptional activity of nuclear factor of activated T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Short and Efficient Syntheses of Protoberberine Alkaloids using Palladium-Catalyzed Enolate Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The KRN mouse model of inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
Part 1: KRN2 - A Selective Inhibitor of the NFAT5 Signaling Pathway
An In-Depth Technical Guide to KRN2-Associated Signaling Pathways
Introduction
The designation "this compound" is associated with two distinct molecules of significant interest in biomedical research: a small molecule inhibitor of the NFAT5 signaling pathway and an E3 ubiquitin ligase, Mthis compound, which modulates the Wnt signaling pathway. This guide provides a comprehensive technical overview of both, tailored for researchers, scientists, and drug development professionals.
This compound is a novel synthetic protoberberine, 13-(2-fluoro)-benzylberberine, identified through high-throughput screening as a potent and selective inhibitor of the Nuclear Factor of Activated T cells 5 (NFAT5).[1][2][3] NFAT5 is a transcription factor implicated in the pathogenesis of various inflammatory diseases, including chronic arthritis.[1][4] this compound presents a promising therapeutic agent by selectively targeting inflammatory NFAT5 activation.[4]
Core Signaling Pathway
Under inflammatory conditions, such as stimulation by lipopolysaccharide (LPS), the transcription factor NF-κB (specifically the p65 subunit) is activated.[1] Activated NF-κB p65 translocates to the nucleus and binds to consensus sites on the promoter region of the Nfat5 gene, driving its transcription and subsequent protein expression.[1][2] Elevated NFAT5 levels then lead to the transcription of various pro-inflammatory genes, including Nos2 (inducible nitric oxide synthase) and Il6 (Interleukin-6), key mediators of the inflammatory response seen in chronic arthritis.[1][4]
The small molecule this compound exerts its inhibitory effect by directly interfering with the inflammatory signaling cascade that upregulates NFAT5. It blocks the binding of the NF-κB p65 subunit to the Nfat5 promoter.[1][2] This action prevents the transcriptional activation of Nfat5, leading to reduced expression of NFAT5 protein and, consequently, the downregulation of its pro-inflammatory target genes.[1] Notably, this compound selectively inhibits this LPS-induced "inflammatory" NFAT5 activation without affecting the "osmotic" activation of NFAT5 induced by hypertonic stress, suggesting a targeted mechanism of action with potentially fewer off-target effects.[1][4]
References
- 1. Suppression of NFAT5-mediated Inflammation and Chronic Arthritis by Novel κB-binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Suppression of NFAT5-mediated Inflammation and Chronic Arthritis by Novel κB-binding Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of NFAT5 in the Immune System and Pathogenesis of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
KRN2: A Potent and Selective Inhibitor of NFAT5 for Inflammatory Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
KRN2 is a novel small molecule compound identified as a potent and selective inhibitor of the Nuclear Factor of Activated T cells 5 (NFAT5). Structurally a derivative of the natural product berberine, this compound has demonstrated significant therapeutic potential in preclinical models of inflammatory diseases, particularly rheumatoid arthritis. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details the compound's mechanism of action, focusing on its ability to modulate the NF-κB signaling pathway and inhibit the expression of pro-inflammatory genes. Furthermore, this guide outlines detailed experimental protocols for key in vitro and in vivo assays to facilitate further research and development of this compound and related compounds.
Compound Structure and Properties
This compound, chemically known as 13-(2-fluorobenzyl)-berberine, is a synthetic derivative of the isoquinoline alkaloid berberine. The introduction of a 2-fluorobenzyl group at the 13-position of the berberine scaffold confers its specific inhibitory activity against NFAT5.
| Property | Value | Reference |
| Chemical Name | 13-(2-fluorobenzyl)-berberine | [1] |
| Molecular Formula | C27H23BrFNO4 | [2] |
| Molecular Weight | 524.38 g/mol | [2] |
| CAS Number | 1390654-28-0 | [2] |
| Appearance | Not specified in available literature | |
| Solubility | Soluble in DMSO | [1] |
| Purity | ≥98% (commercially available) | [2] |
| IC50 (NFAT5) | 100 nM | [3] |
Mechanism of Action
This compound exerts its anti-inflammatory effects through the selective inhibition of NFAT5, a key transcription factor implicated in the pathogenesis of various inflammatory conditions.[3] The primary mechanism of action involves the suppression of NFAT5 expression at the transcriptional level.[1]
This compound achieves this by dose-dependently inhibiting the binding of the NF-κB p65 subunit to the promoter region of the Nfat5 gene.[3] This direct blockade of NF-κB p65 interaction with its DNA binding sequence prevents the transcriptional activation of Nfat5 that is typically induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS).[3]
Interestingly, this compound selectively targets the inflammatory activation of NFAT5 without affecting its role in response to osmotic stress. This suggests that this compound can mitigate inflammatory responses without disrupting the essential homeostatic functions of NFAT5.[1]
Signaling Pathway```dot
// Nodes LPS [label="LPS", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_p65 [label="NF-κB p65", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nfat5_promoter [label="Nfat5 Promoter", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; NFAT5_mRNA [label="NFAT5 mRNA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFAT5_protein [label="NFAT5 Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pro_inflammatory_genes [label="Pro-inflammatory Genes\n(e.g., Nos2, Il6)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4 [label="Activates", fontsize=8]; TLR4 -> NFkB_p65 [label="Activates", fontsize=8]; NFkB_p65 -> Nfat5_promoter [label="Binds to", fontsize=8]; Nfat5_promoter -> NFAT5_mRNA [label="Transcription", fontsize=8]; NFAT5_mRNA -> NFAT5_protein [label="Translation", fontsize=8]; NFAT5_protein -> Pro_inflammatory_genes [label="Activates Transcription", fontsize=8]; this compound -> NFkB_p65 [label="Inhibits Binding", color="#EA4335", style=dashed, arrowhead=tee, fontsize=8]; }
Figure 2. NFAT5 Reporter Assay Workflow
Methodology:
-
Cell Culture and Transfection:
-
Culture RAW 264.7 macrophages in appropriate media.
-
Transfect the cells with a reporter plasmid containing NFAT5-responsive elements upstream of a reporter gene (e.g., luciferase or GFP).
-
-
Compound Treatment:
-
Pre-incubate the transfected cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for 1 hour.
-
-
Cell Stimulation:
-
Stimulate the cells with an appropriate agonist, such as LPS (1 µg/mL), to induce NFAT5 activation.
-
-
Incubation:
-
Incubate the cells for a sufficient period (e.g., 20 hours) to allow for reporter gene expression.
-
-
Data Acquisition:
-
Measure the reporter gene activity (e.g., luminescence for luciferase or fluorescence for GFP) using a plate reader.
-
-
Analysis:
-
Normalize the reporter activity to a control (e.g., cells treated with vehicle) and calculate the IC50 value for this compound.
-
Chromatin Immunoprecipitation (ChIP) Assay for NF-κB p65 Binding
This assay is used to directly assess the effect of this compound on the binding of NF-κB p65 to the Nfat5 promoter in cells.
Workflow:
Figure 3. ChIP Assay Workflow
Methodology:
-
Cell Treatment and Crosslinking:
-
Treat RAW 264.7 cells with LPS (1 µg/mL) in the presence or absence of this compound (1 µM) for 12 hours.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.
-
-
Chromatin Preparation:
-
Lyse the cells and shear the chromatin into small fragments using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for the NF-κB p65 subunit.
-
Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
DNA Purification:
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the NF-κB binding sites in the Nfat5 promoter region to quantify the amount of co-precipitated DNA.
-
-
Analysis:
-
Compare the amount of Nfat5 promoter DNA in this compound-treated samples to that in untreated samples to determine the effect of this compound on NF-κB p65 binding.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is performed to directly visualize the inhibitory effect of this compound on the binding of recombinant NF-κB p65 to its DNA consensus sequence within the Nfat5 promoter.
Methodology:
-
Probe Preparation:
-
Synthesize and label a short DNA probe corresponding to the NF-κB binding site in the Nfat5 promoter (e.g., with biotin or a radioactive isotope).
-
-
Binding Reaction:
-
Incubate the labeled probe with recombinant NF-κB p65 protein in a binding buffer.
-
In parallel reactions, pre-incubate the recombinant p65 with varying concentrations of this compound (e.g., 5, 20, 50 µM) before adding the probe.
-
-
Electrophoresis:
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
-
Detection:
-
Visualize the labeled DNA on the gel (e.g., by chemiluminescence for biotin-labeled probes or autoradiography for radiolabeled probes).
-
-
Analysis:
-
A "shift" in the migration of the labeled probe indicates the formation of a protein-DNA complex. A reduction in the shifted band in the presence of this compound demonstrates its inhibitory effect on the binding of NF-κB p65 to the Nfat5 promoter.
-
Conclusion
This compound represents a promising therapeutic lead compound for the treatment of inflammatory diseases. Its well-defined mechanism of action, involving the selective inhibition of NFAT5 through the blockade of NF-κB p65 binding to the Nfat5 promoter, provides a strong rationale for its further development. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the properties of this compound and to explore the therapeutic potential of NFAT5 inhibition in a variety of disease contexts. Further studies are warranted to fully elucidate the pharmacokinetic and toxicological profile of this compound and to optimize its therapeutic application.
References
KRN2: A Comprehensive Technical Review of a Novel NFAT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRN2, a novel small molecule inhibitor, has emerged as a significant modulator of the Nuclear Factor of Activated T-cells 5 (NFAT5). Chemically identified as 13-(2-fluorobenzyl)-berberine, a derivative of the natural alkaloid berberine, this compound presents a promising therapeutic candidate for a range of inflammatory and immune-mediated diseases.[1][2] This technical guide provides an in-depth review of the current research on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Selective Inhibition of NFAT5
This compound functions as a selective inhibitor of NFAT5, a transcription factor pivotal in regulating cellular responses to osmotic stress and in modulating immune cell functions.[3][4][5] this compound exhibits a potent inhibitory effect on NFAT5 with an IC50 of 100 nM.[2]
The inhibitory action of this compound is not directed at the DNA-binding activity of NFAT5 itself. Instead, this compound uniquely targets the transcriptional activation of the Nfat5 gene by preventing the binding of the NF-κB p65 subunit to the Nfat5 promoter region.[1][2] This mechanism allows this compound to selectively suppress the expression of pro-inflammatory genes, such as nitric oxide synthase 2 (Nos2) and interleukin-6 (Il6), which are downstream targets of NFAT5 in inflammatory conditions.[1][2] Notably, this compound does not interfere with the high-salt-induced activation of NFAT5, suggesting its therapeutic potential may be targeted towards inflammatory pathologies without disrupting the physiological osmotic stress response.[1][2]
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway through which this compound exerts its inhibitory effect on NFAT5-mediated inflammation.
Caption: this compound inhibits NFAT5 by blocking NF-κB p65 binding to the NFAT5 promoter.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type | Assay | Reference |
| IC50 (NFAT5 inhibition) | 100 nM | Macrophages | NFAT5-dependent reporter assay | [1][2] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | This compound Dosage and Administration | Key Findings | Reference |
| Collagen-Induced Arthritis (Mouse) | 3 mg/kg, i.p., daily | Suppressed arthritis progression, decreased pro-inflammatory cytokines | [1][2] |
| Antibody-Induced Arthritis (Mouse) | 3 mg/kg, i.p., daily | Suppressed arthritis progression, decreased macrophage infiltration | [1][2] |
| Heterotopic Heart Transplantation (Mouse) | 1 mg/kg or 5 mg/kg, i.p., daily | Prolonged allograft survival, reduced inflammatory cell infiltration, decreased cardiomyocyte necrosis and fibrosis | [3] |
| Pancreatic Ductal Adenocarcinoma (Mouse) | Not specified | Suppressed NFAT5 expression, inhibited tumor cell proliferation | [6] |
Therapeutic Potential of this compound
Inflammatory Arthritis
Preclinical studies have demonstrated the therapeutic potential of this compound in models of rheumatoid arthritis. In both collagen-induced and antibody-induced arthritis mouse models, daily intraperitoneal administration of this compound at 3 mg/kg effectively suppressed the progression of the disease.[1][2] The therapeutic effect was associated with a reduction in pro-inflammatory cytokines and decreased infiltration of macrophages into the joints.[1][2] An oral derivative of this compound, designated KRN5, has also been developed and has shown superior potency in suppressing arthritis compared to the commonly used anti-rheumatic drug, methotrexate.[1][2]
Allograft Rejection
This compound has shown promise in mitigating acute allograft rejection. In a murine model of heterotopic heart transplantation, daily intraperitoneal injections of this compound (at both 1 mg/kg and 5 mg/kg) significantly prolonged the survival of the cardiac allograft.[3] Histological analysis revealed that this compound treatment reduced the infiltration of inflammatory cells into the graft and decreased cardiomyocyte necrosis and fibrosis.[3]
Fibrosis
The finding that this compound reduces fibrosis in cardiac allografts suggests a potential anti-fibrotic role for this compound.[3] While direct studies on the effect of this compound in other fibrotic conditions such as liver, lung, or kidney fibrosis are yet to be published, the known involvement of NFAT5 in fibrotic processes provides a strong rationale for further investigation.[7] Berberine, the parent compound of this compound, has been shown to alleviate liver fibrosis through various mechanisms.[8][9][10][11][12]
Cancer
Recent research has implicated NFAT5 as a critical regulator in cancer progression and therapy resistance. A 2024 study on pancreatic ductal adenocarcinoma (PDAC) demonstrated that NFAT5 is upregulated in PDAC and its inhibition can suppress tumor growth.[6][5] This study specifically utilized this compound to inhibit NFAT5, showing that it suppressed NFAT5 expression and consequently inhibited cancer cell proliferation.[6] The broader role of NFAT5 in other cancers, such as inflammatory breast cancer and hepatocellular carcinoma, further supports the exploration of this compound as a potential anti-cancer therapeutic.[4][13][14]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this compound research.
Murine Collagen-Induced Arthritis (CIA) Model
This protocol describes the induction of arthritis in DBA/1J mice using bovine type II collagen.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26G)
Procedure:
-
Emulsification: Prepare a 1:1 emulsion of Type II collagen and CFA by drawing equal volumes into two separate glass syringes connected by a Luer lock. Force the mixture back and forth until a thick, stable emulsion is formed (a drop should not disperse in water).
-
Primary Immunization (Day 0): Anesthetize mice. Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare a 1:1 emulsion of Type II collagen and IFA. Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
Arthritis Assessment: Beginning on day 21, visually score the paws for signs of arthritis (redness and swelling) 3-4 times per week. A common scoring system is 0 = no signs, 1 = mild swelling/erythema of one joint, 2 = moderate swelling/erythema of one joint or mild swelling of multiple joints, 3 = severe swelling/erythema of one joint or moderate swelling of multiple joints, 4 = severe swelling/erythema of the entire paw. The maximum score per mouse is 16.
Murine Antibody-Induced Arthritis Model
This model provides a more rapid and synchronized onset of arthritis.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Arthritogenic monoclonal antibody cocktail (e.g., anti-collagen type II antibodies)
-
Lipopolysaccharide (LPS) from E. coli
-
Syringes and needles
Procedure:
-
Antibody Administration (Day 0): Inject the arthritogenic monoclonal antibody cocktail intravenously or intraperitoneally into the mice. The specific dose will depend on the antibody cocktail used.
-
LPS Administration (Day 3): Inject LPS (typically 25-50 µg per mouse) intraperitoneally to synchronize and enhance the inflammatory response.
-
Arthritis Assessment: Monitor mice daily for the onset and severity of arthritis using a scoring system as described for the CIA model. Arthritis typically develops within 24-48 hours after LPS injection.
Heterotopic Murine Heart Transplantation
This is a microsurgical procedure to transplant a donor heart into the abdomen of a recipient mouse.
Materials:
-
Donor and recipient mice (e.g., BALB/c and C57BL/6)
-
Surgical microscope
-
Microsurgical instruments
-
Sutures (e.g., 10-0 nylon)
-
Heparinized saline
Procedure:
-
Donor Heart Procurement:
-
Anesthetize the donor mouse.
-
Open the thoracic cavity and perfuse the heart with cold, heparinized saline via the inferior vena cava.
-
Ligate and transect the superior and inferior vena cavae and the pulmonary veins.
-
Transect the aorta and pulmonary artery.
-
Excise the heart and store it in cold saline.
-
-
Recipient Preparation:
-
Anesthetize the recipient mouse.
-
Perform a midline laparotomy to expose the abdominal aorta and inferior vena cava.
-
Gain proximal and distal control of the aorta and vena cava.
-
-
Anastomosis:
-
Perform an end-to-side anastomosis of the donor aorta to the recipient's abdominal aorta using 10-0 nylon suture.
-
Perform an end-to-side anastomosis of the donor pulmonary artery to the recipient's inferior vena cava.
-
-
Reperfusion and Closure:
-
Release the vascular clamps to allow blood flow to the donor heart. A beating heart confirms a successful transplant.
-
Close the abdominal wall in layers.
-
-
Post-operative Care: Provide analgesia and monitor the recipient for recovery and graft function (palpation of the abdomen to feel the heartbeat).
NF-κB p65 DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is used to determine if this compound inhibits the binding of NF-κB p65 to its consensus DNA sequence in the NFAT5 promoter.
Materials:
-
Nuclear protein extracts from treated and untreated cells
-
Double-stranded oligonucleotide probe containing the NF-κB binding site, labeled with a radioisotope (e.g., 32P) or a non-radioactive tag (e.g., biotin, infrared dye)
-
Polyacrylamide gel
-
Electrophoresis apparatus
-
Binding buffer
-
Loading buffer
-
Detection system (autoradiography film, chemiluminescence imager, or infrared imager)
Procedure:
-
Probe Labeling: End-label the oligonucleotide probe with the chosen tag according to the manufacturer's instructions.
-
Binding Reaction:
-
In a microcentrifuge tube, combine the nuclear extract, binding buffer, and poly(dI-dC) (a non-specific competitor DNA).
-
Add the labeled probe and incubate at room temperature to allow protein-DNA binding.
-
For supershift experiments, add an antibody specific to NF-κB p65 to the reaction mixture to confirm the identity of the protein in the complex.
-
-
Electrophoresis:
-
Add loading buffer to the binding reactions.
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Detection:
-
Transfer the DNA from the gel to a membrane (for non-radioactive detection) or dry the gel (for radioactive detection).
-
Detect the labeled probe using the appropriate method. A "shifted" band indicates the formation of a protein-DNA complex. A reduction in the intensity of this band in this compound-treated samples compared to controls indicates inhibition of binding.
-
Quantitative Real-Time PCR (qPCR) for Pro-inflammatory Gene Expression
This protocol is for measuring the mRNA levels of Nos2 and Il6 in murine macrophages.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR instrument
-
Primers for Nos2, Il6, and a housekeeping gene (e.g., Gapdh)
Procedure:
-
Cell Treatment and RNA Extraction:
-
Culture murine macrophages (e.g., RAW 264.7 or primary peritoneal macrophages) and treat with LPS in the presence or absence of this compound.
-
Lyse the cells and extract total RNA using a commercial kit.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and forward and reverse primers for the target gene and the housekeeping gene in separate wells.
-
Run the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of the target genes (Nos2, Il6) normalized to the housekeeping gene using the ΔΔCt method.
-
Synthesis of this compound (13-(2-fluorobenzyl)-berberine)
The synthesis of 13-substituted berberine derivatives, including this compound, typically involves the modification of the berberine scaffold. While the specific, detailed synthesis protocol for this compound from the primary literature is not fully available in the public domain, a general synthetic route can be inferred from related publications on 13-substituted berberine analogs.
A plausible synthetic approach involves the reaction of a berberine precursor, such as dihydroberberine or a related intermediate, with a 2-fluorobenzyl halide (e.g., 2-fluorobenzyl bromide) in the presence of a suitable base and solvent. The reaction introduces the 2-fluorobenzyl group at the 13-position of the berberine core structure. Purification of the final product would likely be achieved through chromatographic techniques.
Conclusion and Future Directions
This compound has been identified as a potent and selective inhibitor of NFAT5, with a well-defined mechanism of action involving the inhibition of NF-κB p65 binding to the Nfat5 promoter. This targeted action translates to significant therapeutic efficacy in preclinical models of inflammatory arthritis and allograft rejection. The recent discovery of its anti-proliferative effects in pancreatic cancer and its potential anti-fibrotic properties open up new and exciting avenues for the clinical development of this compound and its derivatives.
Future research should focus on:
-
Elucidating the role of this compound in a broader range of fibrotic diseases.
-
Investigating the efficacy of this compound in various cancer models, both as a monotherapy and in combination with other anti-cancer agents.
-
Conducting detailed pharmacokinetic and toxicology studies to support its progression towards clinical trials.
-
Optimizing the oral bioavailability of this compound derivatives to enhance their therapeutic potential for chronic diseases.
The unique mechanism of action and promising preclinical data position this compound as a compelling candidate for further drug development, with the potential to address significant unmet medical needs in inflammation, autoimmunity, fibrosis, and oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of NFAT5-mediated Inflammation and Chronic Arthritis by Novel κB-binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting NFAT5 With this compound Mitigates Acute Allograft Rejection in a Murine Heart Transplantation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NFAT as cancer target: Mission possible? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NFAT5 governs cellular plasticity-driven resistance to KRAS-targeted therapy in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Advances in the pharmacological mechanisms of berberine in the treatment of fibrosis [frontiersin.org]
- 9. Therapeutic Effects of Berberine on Liver Fibrosis are associated With Lipid Metabolism and Intestinal Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Berberine prevents progression from hepatic steatosis to steatohepatitis and fibrosis by reducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Berberine alleviates liver fibrosis through inducing ferrous redox to activate ROS-mediated hepatic stellate cells ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Update on Berberine in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NFAT5 inhibits invasion and promotes apoptosis in hepatocellular carcinoma associated with osmolality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systems biology analysis reveals NFAT5 as a novel biomarker and master regulator of inflammatory breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of KRN2 in Cellular Stress Response: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cellular stress response is a complex network of signaling pathways that enables cells to adapt to and survive various insults, including oxidative stress, endoplasmic reticulum (ER) stress, and DNA damage. A critical component of this network is the protein KRN2, which has emerged as a key regulator of cell fate under stress conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's function in the cellular stress response, with a focus on its signaling pathways, molecular interactions, and the experimental methodologies used to elucidate its role. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target cellular stress pathways for therapeutic benefit.
Introduction
The identity of "this compound" in the context of mammalian cellular stress response can be ambiguous, with several proteins bearing similar nomenclature. This guide addresses the most prominent candidates implicated in cellular stress: Protein Kinase N2 (PKN2), Reticulocalbin 2 (RCN2), and the yeast protein Kar2p (a homolog of mammalian BiP/GRP78), which is a central player in the endoplasmic reticulum (ER) stress response. Each of these proteins plays a distinct yet crucial role in maintaining cellular homeostasis under adverse conditions.
Protein Kinase N2 (PKN2) in Oxidative Stress Response
PKN2 is a serine/threonine protein kinase that has been identified as a critical mediator of the cellular response to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.
Signaling Pathway
PKN2 exerts its protective effects against oxidative stress primarily through the activation of the mTOR signaling pathway.[1] Under conditions of oxidative stress, such as exposure to hydrogen peroxide (H₂O₂), PKN2 is activated and subsequently phosphorylates and activates downstream components of the mTOR pathway.[1][2] This activation leads to the suppression of apoptosis and a reduction in oxidative damage.[1]
Overexpression of PKN2 has been shown to activate the mTOR pathway, leading to reduced H₂O₂-induced oxidative damage and apoptosis in PC12 cells.[3] Conversely, knockdown of PKN2 diminishes the phosphorylation of mTOR, exacerbating the effects of oxidative stress.[1] Under various environmental stresses, including heat shock and sodium arsenite exposure, PKN (the family to which PKN2 belongs) translocates from the cytoplasm to the nucleus, suggesting a role in mediating stress signals to the nucleus.[4] In non-stressed cells, endogenous PKN2 is found both diffusely in the cytoplasm and localized to the plasma membrane, with sustained basal activity observed at the plasma membrane.[5]
References
- 1. Methods to measure cytoplasmic and mitochondrial Ca(2+) concentration using Ca(2+)-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. RCC2 over-expression in tumor cells alters apoptosis and drug sensitivity by regulating Rac1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KRN2 in Cell Culture
Introduction
KRN2 is a novel, potent, and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key regulator of cellular processes including proliferation, differentiation, and survival.[1][2][3] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[4][5] this compound is designed to inhibit the constitutive activation of EGFR and its downstream signaling pathways, making it a promising candidate for cancer therapy research.
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound by measuring its impact on cell viability, its effect on EGFR signaling pathways, and its influence on the cell cycle.
Mechanism of Action: The EGFR Signaling Pathway
EGFR is a transmembrane receptor that, upon binding to ligands such as Epidermal Growth Factor (EGF), dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain.[3] This phosphorylation creates docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling cascades.[1][2] The two primary pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which promote cell proliferation and survival.[5] this compound is hypothesized to competitively bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent activation of these downstream pathways.
Data Presentation
The following tables summarize the expected quantitative outcomes following treatment with this compound.
Table 1: In Vitro Cell Viability (IC₅₀) of this compound
| Cell Line | Cancer Type | EGFR Status | IC₅₀ (nM) of this compound |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 1500 |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 25 |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R & T790M | 500 |
| MCF-7 | Breast Cancer | Wild-Type | >10,000 |
IC₅₀ values are determined after 72 hours of continuous exposure to this compound. Data is representative and should be confirmed experimentally.
Table 2: Effect of this compound on Protein Phosphorylation
| Target Protein | Cellular Process | Post-translational Modification Assessed | Expected Effect of this compound Treatment |
| p-EGFR (Tyr1068) | EGFR Activation | Phosphorylation (Inhibition) | Significant decrease in phosphorylation |
| p-Akt (Ser473) | PI3K/AKT Pathway Activation | Phosphorylation (Inhibition) | Decrease in phosphorylation |
| p-ERK1/2 (Thr202/Tyr204) | MAPK Pathway Activation | Phosphorylation (Inhibition) | Decrease in phosphorylation |
| Total EGFR | Protein Level | - | No significant change in total protein levels |
Expected effects are based on Western blot analysis after treating sensitive cells (e.g., HCC827) with this compound at a concentration of 100 nM for 2-4 hours.
Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest and count cells, ensuring viability is >95%. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 10 µM down to 0.01 µM. Include a vehicle control (medium with the same final DMSO concentration). Remove the old media and add 100 µL of the media with the different this compound concentrations.[6]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. The plate can be placed on a shaker for 5-10 minutes to aid dissolution.[7]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of blank wells. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value using non-linear regression.
Western Blotting for Protein Phosphorylation Analysis
Western blotting is used to detect changes in the phosphorylation status of EGFR and its downstream targets following this compound treatment.[8]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at the desired concentration (e.g., 100 nM) or DMSO for a specified time (e.g., 2-4 hours).
-
Protein Extraction: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer with inhibitors, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[8]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.[8]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.[9]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and then add ECL reagent to detect the signal using a chemiluminescence imaging system.[8]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.[10]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI)/RNase A Staining Solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates. Treat with this compound at the desired concentration (e.g., IC₅₀ concentration) or DMSO for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both floating and adherent cells. Wash with PBS and centrifuge at 300 x g for 5 minutes.[10]
-
Cell Fixation: Resuspend the cell pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at 4°C.[10]
-
Propidium Iodide Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and decant the ethanol. Wash with PBS. Resuspend the cell pellet in 300-500 µL of PI/RNase A Staining Solution. Incubate for 30 minutes at room temperature, protected from light.[10][11]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Collect at least 10,000 events per sample.[10]
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of Cell Cycle Position in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. auctoresonline.org [auctoresonline.org]
Application Notes and Protocols for K-782 (KRN2) In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-782, also known as KRN2, is a potent and selective inhibitor of the Nuclear Factor of Activated T-cells 5 (NFAT5). NFAT5 is a transcription factor implicated in the pathogenesis of various inflammatory and autoimmune diseases. This compound exerts its effects by selectively suppressing the expression of pro-inflammatory genes regulated by NFAT5. These application notes provide detailed protocols for the use of this compound in preclinical in vivo studies, particularly in models of chronic arthritis.
Mechanism of Action
This compound is a derivative of berberine and acts as a novel NFAT5 suppressor.[1] Its primary mechanism involves the inhibition of transcriptional activation of the Nfat5 gene. It achieves this by blocking the binding of the NF-κB p65 subunit to the Nfat5 promoter region.[1][2] A key feature of this compound is its selective action against inflammatory NFAT5 activation (e.g., induced by lipopolysaccharide - LPS) without affecting the osmotic stress-induced NFAT5 pathway, which is crucial for cellular homeostasis.[2][3] This selectivity suggests a favorable safety profile, minimizing off-target effects.
Signaling Pathway
The signaling pathway below illustrates the mechanism of action of this compound in inhibiting NFAT5-mediated inflammation. Under inflammatory conditions (e.g., TLR4 stimulation by LPS), the NF-κB pathway is activated, leading to the binding of p65 to the Nfat5 promoter and subsequent transcription of NFAT5. NFAT5 then translocates to the nucleus and induces the expression of various pro-inflammatory genes such as Il6, Tnf, and Nos2. This compound intervenes by preventing the binding of NF-κB p65 to the Nfat5 promoter, thereby downregulating NFAT5 expression and subsequent inflammatory responses.
Caption: this compound inhibits NFAT5-mediated inflammation by blocking NF-κB binding.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (NFAT5 Inhibition) | RAW 264.7 macrophages | 100 nM | [4] |
Table 2: In Vivo Efficacy of this compound in Arthritis Models
| Animal Model | Mouse Strain | This compound Dose and Administration | Key Findings | Reference |
| Adjuvant-Induced Arthritis (AIA) | C57BL/6 | 3 mg/kg, i.p., daily for 2 weeks | Effective in suppressing AIA | [4][5] |
| Collagen-Induced Arthritis (CIA) | DBA/1J | 3 mg/kg, i.p., daily | Decreased pro-inflammatory cytokines, autoantibodies, and macrophage infiltration | [4][5] |
Experimental Protocols
1. Preparation of this compound for In Vivo Administration
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound by dissolving it in DMSO.
-
For intraperitoneal (i.p.) injection, prepare the vehicle by mixing PEG300, Tween 80, and saline. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Add the this compound stock solution to the vehicle to achieve the final desired concentration (e.g., for a 3 mg/kg dose in a mouse with a 10 mL/kg injection volume, the final concentration would be 0.3 mg/mL).
-
Vortex the solution thoroughly to ensure it is homogenous.
-
Prepare the solution fresh daily before administration.
2. In Vivo Murine Models of Arthritis
The following diagram outlines the general workflow for in vivo arthritis studies using this compound.
Caption: General workflow for this compound in vivo arthritis studies.
2.1. Adjuvant-Induced Arthritis (AIA) Model
Animals:
Protocol:
-
Induce arthritis by a single intradermal injection of 2 mg of complete Freund's adjuvant at the base of the tail.[4][5]
-
Begin this compound treatment (3 mg/kg, i.p., daily) on the day of adjuvant injection and continue for 14 days.[4][5]
-
Monitor the mice daily for clinical signs of arthritis, including paw swelling and erythema.
-
Score the severity of arthritis using a standardized scoring system (e.g., 0 = no swelling or erythema; 1 = mild swelling and erythema; 2 = moderate swelling and erythema; 3 = severe swelling and erythema of the entire paw and digits; 4 = maximal inflammation with joint deformity).
-
At the end of the study, collect blood for cytokine analysis and paws for histological examination.
2.2. Collagen-Induced Arthritis (CIA) Model
Animals:
Protocol:
-
On day 0, immunize mice with an emulsion of bovine type II collagen and complete Freund's adjuvant via intradermal injection at the base of the tail.[4]
-
On day 21, administer a booster injection of bovine type II collagen in incomplete Freund's adjuvant.
-
Begin this compound treatment (3 mg/kg, i.p., daily) at the onset of clinical arthritis (typically around day 21-28) and continue for a specified period (e.g., 14-21 days).
-
Monitor and score arthritis severity as described for the AIA model.
-
At the study endpoint, collect blood for cytokine and anti-collagen antibody analysis, and paws for histology.
3. Endpoint Analysis
-
Clinical Scoring: As described in the protocols above.
-
Histopathology: Euthanize mice, dissect the ankle and knee joints, fix in 10% formalin, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the serum using commercially available ELISA kits.
-
Antibody Titer Measurement (for CIA): Measure the serum levels of anti-type II collagen antibodies using ELISA.
Safety and Toxicology
Preliminary studies have indicated that this compound has an acceptable toxicity profile.[4] A derivative of this compound, KRN5, which has improved oral bioavailability, has been shown to be less toxic than its parent compound, berberine, in cytotoxicity, hERG K+ channel, and cytochrome inhibition assays.[2]
This compound is a promising therapeutic candidate for chronic inflammatory diseases, particularly rheumatoid arthritis. Its selective inhibition of the inflammatory NFAT5 pathway provides a targeted approach to reducing inflammation. The protocols outlined in these application notes provide a framework for conducting in vivo studies to further evaluate the efficacy and mechanism of action of this compound.
References
- 1. Suppression of NFAT5-mediated Inflammation and Chronic Arthritis by Novel κB-binding Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of NFAT5-mediated Inflammation and Chronic Arthritis by Novel κB-binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of NFAT5 in the Immune System and Pathogenesis of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. medchemexpress.com [medchemexpress.com]
KRN2: Application Notes and Protocols for Researchers
The term "KRN2" is associated with two distinct therapeutic agents in biomedical research. The predominant agent, KRN23 (Burosumab) , is a monoclonal antibody targeting Fibroblast Growth Factor 23 (FGF23), with established clinical applications. A separate, preclinical compound also designated This compound , has been identified as a selective inhibitor of the Nuclear Factor of Activated T-cells 5 (NFAT5).
This document provides detailed application notes and protocols for both entities, with a primary focus on the clinically advanced KRN23.
Part 1: KRN23 (Burosumab)
KRN23 is a recombinant human monoclonal antibody (IgG1) that binds to and inhibits the activity of FGF23, a key regulator of phosphate homeostasis. It is primarily investigated for the treatment of X-linked hypophosphatemia (XLH) and tumor-induced osteomalacia (TIO).
Quantitative Data Summary
The following tables summarize the dosage and administration details for KRN23 as derived from clinical trial information.
Table 1: KRN23 Dosage in Clinical Trials
| Indication | Patient Population | Starting Dose | Dosing Regimen |
| X-linked Hypophosphatemia (XLH) | Adults | 0.3 mg/kg | Subcutaneous injection every 4 weeks |
| Tumor-Induced Osteomalacia (TIO) | Adults | 0.3 mg/kg | Subcutaneous injection every 4 weeks |
Table 2: Key Pharmacodynamic Parameters Monitored in KRN23 Trials
| Parameter | Measurement | Purpose |
| Serum Phosphorus | mg/dL | Assess efficacy in normalizing phosphate levels |
| TmP/GFR | mg/dL | Evaluate renal phosphate reabsorption |
| Serum 1,25-dihydroxy vitamin D | pg/mL | Monitor vitamin D metabolism |
| Serum intact FGF23 | pg/mL | Assess target engagement |
| Bone Turnover Markers (ALP, BALP, CTx, P1NP) | Varies | Evaluate effects on bone metabolism |
| Anti-KRN23 Antibodies | Presence/Absence | Monitor for immunogenicity |
Experimental Protocols
Protocol 1: Evaluation of KRN23 Efficacy in a Phase 2b Long-Term Extension Study for XLH in Adults
Objective: To assess the long-term safety and efficacy of KRN23 in adult subjects with XLH.
Methodology:
-
Subject Enrollment: Adult subjects with a confirmed diagnosis of XLH were enrolled in an open-label, long-term extension study.
-
Dosing: KRN23 was administered via subcutaneous (SC) injection. Doses were titrated to achieve and maintain serum phosphorus levels within the normal range (2.5-4.5 mg/dL)[1].
-
Monitoring:
-
Serum phosphorus and other pharmacodynamic markers (TmP/GFR, serum 1,25-dihydroxy vitamin D, bone turnover markers) were assessed at regular intervals.
-
Safety assessments, including the monitoring of adverse events and the presence of anti-KRN23 antibodies, were conducted throughout the study[1].
-
-
Outcome Measures:
Protocol 2: Assessment of KRN23 in a Phase 2 Study for Tumor-Induced Osteomalacia
Objective: To evaluate the safety and efficacy of KRN23 in adult patients with TIO.
Methodology:
-
Patient Selection: Adult patients with a diagnosis of TIO and not amenable to surgical excision of the tumor were included. Key inclusion criteria included serum phosphorus level < 2.5 mg/dL and serum FGF23 level ≥ 100 pg/mL[2].
-
Treatment: KRN23 was administered as a subcutaneous injection once every 4 weeks for 48 weeks[3]. The starting dose was 0.3 mg/kg, with subsequent dose titration to achieve a target fasting serum phosphorus range of 2.5 to 4.0 mg/dL[3].
-
Efficacy and Safety Evaluation:
Signaling Pathways and Workflows
Caption: Mechanism of action of KRN23 (Burosumab) in inhibiting FGF23 signaling.
Caption: Generalized workflow for a clinical trial of KRN23.
Part 2: this compound (NFAT5 Inhibitor)
This compound is a selective inhibitor of the Nuclear Factor of Activated T-cells 5 (NFAT5), a transcription factor involved in inflammatory responses. This compound is in the preclinical stage of development with potential applications in treating chronic inflammatory conditions like arthritis.
Quantitative Data Summary
Table 3: Preclinical Data for this compound (NFAT5 Inhibitor)
| Parameter | Value | Context |
| IC50 (NFAT5) | 100 nM | In vitro measure of inhibitory concentration[4] |
| In vivo Dosage | 3 mg/kg | Intraperitoneal (i.p.) administration, daily for 2 weeks in mouse models of arthritis[4] |
Experimental Protocols
Protocol 3: In Vivo Efficacy Assessment of this compound in a Mouse Model of Adjuvant-Induced Arthritis (AIA)
Objective: To evaluate the therapeutic potential of this compound in suppressing inflammation in a mouse model of arthritis.
Methodology:
-
Animal Model: 8-week-old C57BL/6 mice were used. Arthritis was induced by an intradermal injection of 2 mg of complete Freund's adjuvant[4].
-
Treatment: this compound was administered daily for 2 weeks at a dose of 3 mg/kg via intraperitoneal (i.p.) injection[4].
-
Outcome Measures: The efficacy of this compound was assessed by its ability to suppress the clinical signs of AIA. This may include measurements of paw swelling, arthritis scores, and histological analysis of joint inflammation.
-
Mechanism of Action Analysis: The study also investigated the effect of this compound on the expression of pro-inflammatory genes (e.g., Nos2, Il6) and its interaction with the NF-κB pathway[4].
Signaling Pathways
Caption: Inhibition of the NFAT5 signaling pathway by this compound.
References
Application Notes & Protocols for KRN2 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions for KRN2, a selective inhibitor of the Nuclear Factor of Activated T-cells 5 (NFAT5). Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of this compound in various experimental settings.
Product Information
This compound is a potent and selective inhibitor of NFAT5 with an IC50 value of 100 nM.[1][2] It has been identified as a potential therapeutic agent for NFAT5-mediated chronic arthritis.[1] The bromide salt of this compound is commonly used in research.
Data Presentation
A summary of the key quantitative data for this compound bromide is presented in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | Not Available | |
| CAS Number | 1390654-28-0 | [2][3] |
| Molecular Formula | C₂₇H₂₃BrFNO₄ | [3] |
| Molecular Weight | 524.38 g/mol | [3] |
| IC₅₀ | 100 nM (for NFAT5) | [1][2][3] |
| Appearance | Lyophilized solid | [3] |
| Solubility in DMSO | ≥ 18.33 mg/mL (34.96 mM) | [4] |
| Solubility in Water | < 0.1 mg/mL (insoluble) | [4] |
| Storage of Solid | -20°C (desiccated) for up to 36 months | [3] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [1][3] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound bromide in dimethyl sulfoxide (DMSO).
Materials:
-
This compound bromide (lyophilized powder)
-
Anhydrous DMSO (newly opened, as DMSO is hygroscopic)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound bromide.
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mM) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM × 0.001 L × 524.38 g/mol = 5.24 mg
-
-
-
Weigh the this compound bromide.
-
Carefully weigh out 5.24 mg of this compound bromide powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO.
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound bromide.
-
-
Dissolve the compound.
-
Aliquot and store.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can lead to degradation of the compound.[1]
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]
-
Preparation of this compound Working Solutions for In Vitro and In Vivo Studies
For many biological experiments, the DMSO concentration in the final working solution needs to be minimized. The following protocols provide examples of how to prepare this compound formulations for in vitro and in vivo applications.
Protocol 2.1: Formulation for In Vitro Cell-Based Assays
This protocol is suitable for preparing working solutions that will be further diluted in cell culture media.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in your desired cell culture medium or PBS to achieve the final working concentrations.
-
Ensure the final DMSO concentration in the cell culture is typically below 0.5% to avoid solvent-induced cytotoxicity.
Protocol 2.2: Formulation for In Vivo Administration (with PEG300 and Tween-80)
This protocol provides a vehicle formulation suitable for intraperitoneal (i.p.) injection in animal models.[1]
Materials:
-
This compound bromide
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure to prepare a 2.5 mg/mL solution: [1]
-
Prepare a stock solution of this compound in DMSO at a higher concentration (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, add the solvents in the following order, ensuring complete mixing after each addition:
-
100 µL of this compound stock in DMSO (to give 10% DMSO final concentration)
-
400 µL of PEG300 (to give 40% final concentration)
-
50 µL of Tween-80 (to give 5% final concentration)
-
450 µL of Saline (to give 45% final concentration)
-
-
Mix the solution thoroughly until it is clear. This formulation results in a clear solution with a solubility of at least 2.5 mg/mL (5.21 mM).[1]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Signaling Pathway
This compound selectively inhibits NFAT5. The mechanism of action involves the inhibition of NF-κB p65 binding to the Nfat5 promoter, which in turn suppresses the expression of pro-inflammatory genes.[1][4]
References
Application Notes: Detection of KRN2/MKRN2 by Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the detection of the E3 ubiquitin ligase Makorin Ring Finger Protein 2 (MKRN2), also known as this compound, in cell lysates using Western blot analysis. Mthis compound is an E3 ubiquitin ligase that plays a crucial role in various cellular processes, including the negative regulation of the Wnt signaling pathway.[1][2] It mediates the ubiquitination and subsequent proteasomal degradation of Protein Phosphatase 2 Catalytic Subunit Alpha (PPP2CA), a positive regulator of β-catenin.[1][2] By degrading PPP2CA, Mthis compound facilitates the phosphorylation and degradation of β-catenin, thereby inhibiting Wnt-mediated transcription.[1][2] Dysregulation of Mthis compound has been implicated in several malignancies, making its detection and quantification critical for research and drug development.[2]
This document offers a comprehensive methodology, including recommended reagents, controls, and step-by-step instructions to ensure reliable and reproducible results.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the Western blot analysis of Mthis compound.
Table 1: Antibody Specifications
| Parameter | Specification | Source |
| Primary Antibody | Rabbit polyclonal anti-Mthis compound | HPA037559 (Atlas Antibodies) |
| Working Dilution | 1:500 - 1:2000 (start with 1:1000) | Manufacturer's Datasheet / General Practice |
| Incubation Time | Overnight at 4°C | [3][4] |
| Secondary Antibody | Goat anti-rabbit IgG-HRP | Commercially Available |
| Working Dilution | 1:2000 - 1:5000 | [4] |
| Incubation Time | 1 hour at Room Temperature | [3][4] |
Table 2: Recommended Cell Line Controls
| Control Type | Cell Line | Expected Mthis compound Expression | Source |
| Positive Control | HEK293 | Endogenous Expression | [1] |
| K562 | Used for overexpression studies | [5][6] | |
| Low/Negative Control | A498 (ccRCC) | Low Endogenous Expression | [1] |
| Caki-1 (ccRCC) | Low Endogenous Expression | [1] | |
| Experimental Controls | Mthis compound Knockdown Cell Lines | Validated reduction in expression | [7][8] |
| Mthis compound Overexpression Cell Lines | Validated increase in expression | [5][9] |
Table 3: SDS-PAGE & Transfer Parameters
| Parameter | Specification | Rationale |
| Protein Load | 20-40 µg of total protein per lane | Standard Range |
| Acrylamide Percentage | 10% or 12% Tris-Glycine Gel | Optimal for 47 kDa protein separation |
| Observed Molecular Weight | ~47 kDa | FineTest Antibody Datasheet |
| Transfer Method | Wet Transfer | Recommended for quantitative accuracy |
| Transfer Conditions | 100V for 60-90 minutes at 4°C | Standard Conditions (Optimization may be required) |
Experimental Workflow
The diagram below outlines the major steps involved in the Western blot protocol for this compound/Mthis compound.
Detailed Experimental Protocol
This protocol is optimized for the detection of endogenous or overexpressed Mthis compound from cultured mammalian cells.
Reagents and Buffers
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease and Phosphatase Inhibitor Cocktail: Add fresh to RIPA buffer before use.
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol (add fresh).
-
10x Tris-Glycine SDS Running Buffer: 250 mM Tris, 1.92 M glycine, 1% SDS.
-
1x Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.
-
Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibody Dilution Buffer: 5% (w/v) BSA in TBST.
-
Secondary Antibody Dilution Buffer: 5% (w/v) non-fat dry milk in TBST.
-
PVDF Membrane (0.45 µm)
-
Methanol
-
Enhanced Chemiluminescence (ECL) Substrate
Procedure
-
Sample Preparation and Lysis
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse adherent cells by adding ice-cold RIPA buffer (supplemented with protease/phosphatase inhibitors) directly to the plate (e.g., 500 µL for a 10 cm plate).[3]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new, pre-chilled tube.
-
-
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize all samples to the same concentration with lysis buffer.
-
-
Sample Denaturation
-
Mix 3 parts of protein lysate (e.g., 30 µg) with 1 part of 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.[3]
-
Briefly centrifuge the samples before loading.
-
-
SDS-PAGE
-
Load 20-40 µg of denatured protein lysate into the wells of a 10% or 12% Tris-Glycine polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel in 1x Tris-Glycine SDS Running Buffer at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer
-
Activate a PVDF membrane by incubating in methanol for 30 seconds, followed by a brief rinse in deionized water and equilibration in 1x Transfer Buffer.
-
Assemble the transfer stack (gel-membrane sandwich) according to standard protocols for wet transfer.
-
Perform the transfer in 1x Transfer Buffer at 100V for 60-90 minutes in a cold room or on ice.
-
-
Immunoblotting
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with Blocking Buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-Mthis compound antibody, diluted 1:1000 in Primary Antibody Dilution Buffer, overnight at 4°C with gentle agitation.[3][4]
-
The next day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated goat anti-rabbit secondary antibody, diluted in Secondary Antibody Dilution Buffer, for 1 hour at room temperature.[3][4]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometry analysis using appropriate software, normalizing the Mthis compound band intensity to a loading control (e.g., GAPDH, β-actin).
-
This compound/Mthis compound Signaling Pathway
Mthis compound is a negative regulator of the canonical Wnt signaling pathway. The diagram below illustrates this relationship.
References
- 1. E3 ligase Mthis compound destabilizes PPP2CA proteins to inactivate canonical Wnt pathway and mitigates tumorigenesis of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. CST | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Item - Proliferation capacity of K562 cells over-expressing Mthis compound. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Ubiquitination of P53 by E3 ligase Mthis compound promotes melanoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accegen.com [accegen.com]
- 9. Mthis compound inhibits the proliferation of gastric cancer by downregulating PKM2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting KRN2 Solubility Issues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with proteins like KRN2 during experimental procedures.
A Note on "this compound": The designation "this compound" can refer to different molecules in scientific literature, including a small molecule inhibitor and the makorin ring finger protein 2 (Mthis compound). This guide provides general protein solubility troubleshooting advice that can be applied to proteins, assuming "this compound" refers to a protein of interest in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound protein is precipitating out of solution. What are the common causes and how can I prevent this?
A1: Protein precipitation is often due to aggregation, where protein molecules clump together to form insoluble masses.[1] This can be triggered by several factors:
-
High Protein Concentration: Concentrated protein solutions can increase the likelihood of intermolecular interactions that lead to aggregation.[1][2]
-
Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can significantly impact protein stability. Proteins are often least soluble at their isoelectric point (pI), where their net charge is zero.[1][2][3][4]
-
Temperature Stress: Both high temperatures and freeze-thaw cycles can denature proteins, exposing hydrophobic regions that promote aggregation.[1][2][3]
-
Presence of Contaminants or Lack of Stabilizers: Impurities from purification or the absence of stabilizing agents can reduce protein solubility.[1]
Troubleshooting Tips:
-
Work with lower protein concentrations when possible.[2]
-
Optimize the buffer pH to be at least one unit away from the protein's pI.[1][2]
-
Vary the salt concentration to improve solubility; some proteins are more stable at low ionic strength, while others require higher salt concentrations.[1][3][5]
-
Add stabilizing excipients such as glycerol, sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, proline).[1][3]
-
For proteins with cysteine residues, consider adding a reducing agent like DTT or ß-mercaptoethanol to prevent oxidation-induced aggregation.[2]
Q2: I'm expressing recombinant this compound in E. coli, and it's forming inclusion bodies. What can I do?
A2: Inclusion bodies are insoluble aggregates of misfolded protein.[6] Here are some strategies to improve the solubility of your recombinant this compound:
-
Lower Expression Temperature: Reducing the temperature after inducing protein expression (e.g., to 16-25°C) can slow down protein synthesis, allowing more time for proper folding.[6]
-
Use a Solubility-Enhancing Fusion Tag: Tags like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can improve the solubility of the fusion protein.
-
Switch to a Different Expression Host: Eukaryotic expression systems like yeast, insect, or mammalian cells can provide the necessary cellular machinery for complex protein folding and post-translational modifications that may be required for this compound solubility.[3]
-
Optimize Lysis Conditions: The method of cell lysis can impact protein solubility. Sonication, for instance, can generate heat that may lead to aggregation. Ensure lysis is performed on ice and consider using gentler methods.
-
Refolding from Inclusion Bodies: If the above methods fail, you can purify the inclusion bodies and then use a refolding protocol. This typically involves solubilizing the protein in a strong denaturant (e.g., urea or guanidine hydrochloride) and then gradually removing the denaturant to allow the protein to refold.[3]
Troubleshooting Guides
Guide 1: Systematic Buffer Optimization for Improved this compound Solubility
This guide provides a systematic approach to screen for optimal buffer conditions for your this compound protein.
Experimental Workflow for Buffer Optimization
Caption: A stepwise workflow for optimizing buffer conditions to enhance protein solubility.
Data Presentation: Buffer Component Screening
| Parameter | Range/Conditions to Test | Purpose |
| pH | 4.0 - 9.0 (in 0.5 unit increments) | To determine the pH at which this compound is most soluble, avoiding its isoelectric point.[4][7] |
| Salt (NaCl or KCl) | 0 mM, 50 mM, 150 mM, 300 mM, 500 mM | To assess the effect of ionic strength on solubility.[3][7] |
| Additives | 5-20% Glycerol, 0.1-1 M L-Arginine, 1-5 mM DTT/TCEP | To enhance stability and prevent aggregation.[2][3] |
| Detergents | 0.01-0.1% Tween-20 or Triton X-100 (non-ionic) | To solubilize hydrophobic patches and prevent aggregation.[2] |
Experimental Protocol: pH Screening
-
Prepare a series of buffers with varying pH values (e.g., from 4.0 to 9.0 in 0.5 unit increments).
-
Add a constant, known concentration of your this compound protein to a small, equal volume of each buffer.
-
Incubate the samples under desired conditions (e.g., 4°C for 1 hour).
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet any precipitated protein.
-
Carefully collect the supernatant from each sample.
-
Analyze the protein concentration in the supernatant using a method like Bradford or BCA assay, or by running the samples on an SDS-PAGE gel and observing the band intensity.
-
The pH that corresponds to the highest protein concentration in the supernatant is the optimal pH for this compound solubility under these conditions.
Guide 2: Investigating this compound's Role in a Signaling Pathway
If your this compound is the E3 ubiquitin ligase Mthis compound, you might be investigating its role in cellular signaling. Mthis compound has been shown to be involved in the ubiquitination and degradation of target proteins, thereby influencing pathways like NF-κB and Wnt signaling.[8][9][10]
Hypothetical Mthis compound (this compound) Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. MRKNs: Gene, Functions, and Role in Disease and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uniprot.org [uniprot.org]
Optimizing KRN2 Concentration for Cellular Experiments: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental concentration of KRN2, a selective inhibitor of the Nuclear Factor of Activated T-cells 5 (NFAT5). Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your research.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of NFAT5, a transcription factor involved in cellular responses to osmotic and inflammatory stress. It is crucial to distinguish this compound from Mthis compound (Makorin Ring Finger Protein 2), which is an E3 ubiquitin ligase.[1][2][3] this compound exerts its inhibitory effect by preventing the binding of NF-κB p65 to the NFAT5 promoter, thereby suppressing the expression of pro-inflammatory genes.[4][5] Notably, this compound selectively targets the inflammatory signaling pathway (e.g., induced by lipopolysaccharide - LPS) without interfering with the osmotic stress-induced activation of NFAT5.[4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in in vitro experiments?
A1: The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, based on published studies, a starting range of 0.1 µM to 10 µM is recommended. The half-maximal inhibitory concentration (IC50) for this compound is 100 nM for NFAT5.[5][6]
Q2: How should I dissolve and store this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, further dilution in saline, PEG300, and Tween-80 may be necessary.[6] It is recommended to aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[6]
Q3: I am not observing an inhibitory effect with this compound. What could be the reason?
A3: There are several potential reasons:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions. We recommend performing a dose-response experiment to determine the optimal concentration.
-
NFAT5 Activation Method: this compound selectively inhibits the inflammatory (e.g., LPS-induced) NFAT5 pathway.[4] If you are activating NFAT5 using osmotic stress (e.g., high salt concentration), this compound may not show an inhibitory effect.[4]
-
Incorrect Experimental Timing: Ensure that cells are pre-incubated with this compound for a sufficient duration (e.g., 1 hour) before applying the stimulus to allow for cellular uptake and target engagement.
Q4: Is this compound toxic to cells?
A4: Higher concentrations of this compound may exhibit cytotoxicity. It is crucial to perform a cell viability assay (e.g., MTT or MTS) to determine the non-toxic concentration range for your specific cell line and experimental duration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | - Inconsistent this compound concentration- Variation in cell density or health- Different incubation times | - Prepare fresh dilutions of this compound for each experiment from a single stock.- Ensure consistent cell seeding density and monitor cell health.- Standardize all incubation times for this compound and stimuli. |
| Low signal in Western blot for NFAT5 | - Ineffective cell lysis- Low protein concentration- Poor antibody quality | - Use a suitable lysis buffer with protease inhibitors.- Quantify protein concentration before loading.- Use a validated antibody for NFAT5. |
| High background in Western blot | - Insufficient blocking- High antibody concentration | - Block the membrane for at least 1 hour at room temperature.- Optimize the primary and secondary antibody concentrations. |
| No change in target gene expression (qPCR) | - Ineffective this compound concentration- RNA degradation | - Perform a dose-response experiment to find the optimal this compound concentration.- Use an RNA stabilization solution and ensure proper RNA extraction. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound used in various cell lines and assays as reported in the literature.
| Cell Line | Assay Type | This compound Concentration | Outcome | Reference |
| RAW 264.7 Macrophages | NFAT5 Reporter Assay | IC50 = 0.1 µM | Inhibition of NFAT5-dependent reporter activity | [4][7] |
| RAW 264.7 Macrophages | Western Blot | 0.5 µM | Significant suppression of LPS-stimulated NFAT5 protein expression | [4][7] |
| Murine Peritoneal Macrophages | Western Blot / qPCR | 0.8 µM | Inhibition of NFAT5 expression and its target genes | [8] |
| Pancreatic Ductal Adenocarcinoma (PDAC) cells | Western Blot | >0.3 µM | >50% inhibition of NFAT5 expression | [9] |
| EBV-positive Raji and C666-1 cells | Western Blot | 5, 10, 15, 25 µM | Dose-dependent reduction in EAAT3 expression (regulated by NFAT5) | [10] |
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol provides a general framework for determining the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition: Add 10-20 µL of MTT (5 mg/mL) or MTS reagent to each well and incubate for 1-4 hours at 37°C.[11]
-
Solubilization (for MTT): Add 100 µL of solubilization solution to each well and incubate overnight.[12]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS).[11][12]
Western Blot for NFAT5 Expression
This protocol details the steps to analyze NFAT5 protein expression following this compound treatment.
-
Cell Treatment: Seed cells and allow them to adhere. Pre-incubate the cells with the desired concentration of this compound (e.g., 0.8 µM) for 1 hour.[10]
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for 20-24 hours.[10]
-
Cell Lysis: Lyse the cells using RIPA buffer containing protease inhibitors.[5][7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Antibody Incubation: Incubate the membrane with a primary antibody against NFAT5 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[13]
qPCR for NFAT5 Target Gene Expression
This protocol outlines the procedure for measuring the mRNA levels of NFAT5 target genes.
-
Cell Treatment: Seed cells and pre-incubate with this compound (e.g., 0.8 µM) for 1 hour.[10]
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for 12 hours.[10]
-
RNA Extraction: Extract total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes for your gene of interest (e.g., Il6, Tnf) and a housekeeping gene for normalization.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
Caption: this compound inhibits the inflammatory NFAT5 signaling pathway.
Caption: General experimental workflow for this compound treatment and analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Inhibiting NFAT5 With this compound Mitigates Acute Allograft Rejection in a Murine Heart Transplantation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Inhibiting NFAT5 With this compound Mitigates Acute Allograft Rejection in a Murine Heart Transplantation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Suppression of NFAT5-mediated Inflammation and Chronic Arthritis by Novel κB-binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NFAT5 governs cellular plasticity-driven resistance to KRAS-targeted therapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. astorscientific.us [astorscientific.us]
KRN2 off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of KRN2, a selective inhibitor of the Nuclear Factor of Activated T-cells 5 (NFAT5).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of NFAT5.[1] It functions by inhibiting the transcriptional activation of the Nfat5 gene. Specifically, this compound blocks the binding of the NF-κB p65 subunit to the Nfat5 promoter region.[2][3][4] This leads to a reduction in NFAT5 mRNA and protein expression, subsequently downregulating the expression of NFAT5 target genes.
Q2: What is the reported potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 100 nM for NFAT5 activity in cell-based reporter assays.[1][5]
Q3: Is this compound selective in its inhibition of NFAT5-mediated signaling?
A3: Yes, this compound exhibits selectivity for NFAT5 signaling pathways activated by inflammatory stimuli (e.g., lipopolysaccharide) over those induced by osmotic stress (e.g., high salt concentrations).[2][3][4] It selectively suppresses the expression of pro-inflammatory genes such as Nos2, Il6, and Tnf, while not affecting the expression of high-salt-induced NFAT5 target genes.[2][3][4]
Q4: What are the known off-target effects of this compound?
A4: As a derivative of berberine, this compound may share some off-target effects with other compounds in this class. While a comprehensive off-target profile for this compound is not publicly available, studies on other berberine derivatives have shown effects on:
-
Myofibril assembly: Berberine has been observed to inhibit myofibril assembly in skeletal muscle cells.
-
G-quadruplex stabilization: Certain berberine derivatives can induce senescence in cancer cells by stabilizing telomeric G-quadruplexes.
It is recommended to empirically determine the off-target profile of this compound in your specific experimental system.
Q5: How can I mitigate potential off-target effects of this compound in my experiments?
A5: To mitigate potential off-target effects, consider the following strategies:
-
Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that achieves the desired on-target effect.
-
Include appropriate controls: Use vehicle-treated and untreated cells as negative controls. If possible, include a structurally similar but inactive compound as a negative control.
-
Perform rescue experiments: If possible, rescue the observed phenotype by overexpressing a this compound-resistant form of NFAT5.
-
Confirm phenotype with a secondary tool: Use an alternative method to inhibit NFAT5, such as siRNA or CRISPR-Cas9, to confirm that the observed phenotype is due to NFAT5 inhibition.
-
Conduct a broad off-target screen: For comprehensive characterization, consider submitting this compound for screening against a panel of kinases (e.g., KINOMEscan™) and other relevant targets.
Troubleshooting Guides
Problem 1: I am not observing the expected inhibition of NFAT5 target gene expression after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type and experimental conditions. The reported IC50 is 100 nM, but this can vary. |
| Incorrect Stimulation Conditions | Ensure that you are using an appropriate stimulus to induce inflammatory NFAT5 signaling (e.g., LPS). This compound is less effective against osmotic stress-induced NFAT5 activation.[2][3][4] |
| Cell Viability Issues | High concentrations of this compound may be toxic to some cell lines. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to cytotoxicity. |
| This compound Degradation | Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
Problem 2: I am concerned about potential off-target effects of this compound in my cellular model.
| Experimental Approach | Purpose |
| Western Blot for Key Signaling Proteins | Profile the phosphorylation status of key proteins in related signaling pathways (e.g., MAPK/ERK, PI3K/Akt) to check for unintended activation or inhibition. |
| RNA-Sequencing | Perform differential gene expression analysis between vehicle-treated and this compound-treated cells to identify global changes in gene expression that may indicate off-target effects. |
| Broad Kinase Profiling | Submit this compound to a commercial kinase screening service (e.g., KINOMEscan™, NanoBRET™) to identify potential off-target kinase interactions. |
| Cellular Thermal Shift Assay (CETSA) | CETSA can be used to assess the direct binding of this compound to proteins in a cellular context, helping to identify off-target binders. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 100 nM | NFAT5-dependent reporter assay in RAW 264.7 macrophages | [1][5] |
Key Experimental Protocols
1. NF-κB p65 DNA Binding Assay
This protocol is adapted from commercially available ELISA-based kits and is used to quantify the binding of NF-κB p65 to its consensus DNA sequence, a key step inhibited by this compound.
-
Nuclear Protein Extraction:
-
Treat cells with this compound and/or stimulus (e.g., LPS).
-
Harvest cells and perform nuclear protein extraction using a commercial kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
-
ELISA Procedure:
-
Add 50 µL of binding buffer to each well of a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.
-
Add 10 µL of nuclear extract (containing 5-10 µg of protein) to the appropriate wells.
-
Incubate the plate for 1 hour at room temperature with gentle shaking.
-
Wash each well three times with 200 µL of wash buffer.
-
Add 100 µL of a primary antibody specific for NF-κB p65 to each well and incubate for 1 hour at room temperature.
-
Wash each well three times with 200 µL of wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash each well five times with 200 µL of wash buffer.
-
Add 100 µL of TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
2. Western Blot for NFAT5 Expression
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound and/or stimulus.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NFAT5 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the NFAT5 signal to a loading control such as β-actin or GAPDH.
-
3. Real-Time PCR for NFAT5 Target Gene Expression
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound and/or stimulus.
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for the target gene (e.g., Il6, Tnf) and a housekeeping gene (e.g., Gapdh, Actb).
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Visualizations
Caption: this compound signaling pathway and mechanism of action.
Caption: General experimental workflow for assessing this compound activity.
References
- 1. Analyses of Off-Target Effects on Cardiac and Skeletal Muscles by Berberine, a Drug Used to Treat Cancers and Induce Weight Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB p65 DNA-binding activity assay [bio-protocol.org]
- 3. Suppression of NFAT5-mediated Inflammation and Chronic Arthritis by Novel κB-binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of NFAT5-mediated Inflammation and Chronic Arthritis by Novel κB-binding Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Section 1: KRN2 (Small Molecule NFAT5 Inhibitor)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Suppression of NFAT5-mediated Inflammation and Chronic Arthritis by Novel κB-binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. E3 ligase Mthis compound destabilizes PPP2CA proteins to inactivate canonical Wnt pathway and mitigates tumorigenesis of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mthis compound is a novel ubiquitin E3 ligase for the p65 subunit of NF-κB and negatively regulates inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to Optimize Dynamic Light Scattering for Protein Analysis [eureka.patsnap.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lcms.cz [lcms.cz]
KRN2 Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRN2. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known signaling pathway involving this compound?
A1: this compound is known to be an inhibitor of the Nuclear Factor of Activated T-cells 5 (NFAT5). By inhibiting NFAT5, this compound can modulate immune responses, as demonstrated in studies of acute allograft rejection.[1] It has been shown to attenuate acute allograft rejection by regulating CD4+ T lymphocyte responses.[1]
Q2: Are there other related proteins I should be aware of when studying this compound?
A2: Yes, researchers should be aware of the Makorin Ring Finger Protein (MKRN) family. For instance, Mthis compound has been identified as an E3 ligase that destabilizes PPP2CA proteins, leading to the inactivation of the canonical Wnt signaling pathway.[2] While distinct, understanding the broader family of MKRN proteins can provide valuable context for your experiments.
Troubleshooting Guides
Western Blotting
Western blotting is a common technique for detecting this compound protein levels. However, various issues can arise, leading to ambiguous or incorrect results.[3][4]
Common Problems and Solutions in this compound Western Blotting
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Inefficient antibody binding | Optimize primary antibody concentration.[3][4] Consider trying a different antibody if the issue persists. |
| Low this compound expression in the sample | Increase the amount of protein loaded onto the gel. Use a positive control with known this compound expression. | |
| Poor protein transfer to the membrane | Verify transfer efficiency using Ponceau S staining.[5] Optimize transfer time and voltage.[3] | |
| Inactive secondary antibody or substrate | Ensure proper storage and handling of secondary antibodies and detection reagents. Use fresh reagents.[3][5] | |
| High Background | Non-specific antibody binding | Optimize blocking conditions (e.g., increase blocking time, try a different blocking agent like BSA or non-fat dry milk).[3][6] |
| Insufficient washing | Increase the number and duration of wash steps.[4] | |
| Contaminated buffers or equipment | Prepare fresh buffers and ensure all equipment is clean.[4] | |
| Non-Specific Bands | Antibody cross-reactivity | Use a more specific primary antibody. Perform a BLAST search to check for potential cross-reactivity with other proteins. |
| Protein degradation | Add protease inhibitors to your lysis buffer and keep samples on ice.[6] | |
| Too high primary or secondary antibody concentration | Perform a titration experiment to determine the optimal antibody concentrations. |
Experimental Protocol: Western Blotting for this compound
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of protein bands is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with an anti-KRN2 primary antibody (at the optimized dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions involving this compound. Success with this technique often depends on the quality of the antibody and the optimization of experimental conditions.[7][8]
Common Problems and Solutions in this compound Co-Immunoprecipitation
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Precipitated Protein | Inefficient antibody-antigen binding | Ensure the antibody is validated for IP. Use a higher concentration of the primary antibody. |
| Weak or transient protein-protein interaction | Use a cross-linking agent to stabilize the interaction before cell lysis. | |
| Harsh lysis or wash conditions | Use a milder lysis buffer and optimize the salt concentration and detergent in the wash buffers. | |
| High Non-Specific Binding | Insufficient pre-clearing of the lysate | Pre-clear the cell lysate with beads before adding the primary antibody to reduce non-specific binding. |
| Antibody binding to beads | Use a "no antibody" control to check for non-specific binding to the beads.[8] | |
| Inadequate blocking | Block the beads with BSA before use. | |
| Inconsistent Results | Variability in cell culture or lysis conditions | Standardize cell culture conditions, confluency, and lysis procedures. |
| Inconsistent antibody or bead amounts | Use precise amounts of antibody and beads for each experiment. |
Experimental Protocol: Co-Immunoprecipitation for this compound
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) containing protease inhibitors.
-
Pre-clearing: Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the anti-KRN2 antibody and incubate overnight at 4°C.
-
Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against this compound and its potential interacting partners.
Visualizations
Caption: this compound signaling pathway illustrating its inhibition of NFAT5.
References
- 1. Inhibiting NFAT5 With this compound Mitigates Acute Allograft Rejection in a Murine Heart Transplantation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Challenges of "sticky" co-immunoprecipitation: polyalanine tract protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
KRN2 Experimental Variability and Controls: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing KRN2, a selective inhibitor of the Nuclear Factor of Activated T-cells 5 (NFAT5). This guide addresses common experimental challenges, offering troubleshooting advice and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound?
This compound is a selective inhibitor of NFAT5.[1] It functions by dose-dependently inhibiting the binding of the NF-κB p65 subunit to the Nfat5 promoter. This action blocks the transcriptional activation of NFAT5 that is induced by inflammatory stimuli, such as lipopolysaccharide (LPS).[2][3]
2. What is the optimal in vitro concentration of this compound to use?
The half-maximal inhibitory concentration (IC50) for this compound is 100 nM for NFAT5.[1] Effective concentrations reported in cell-based assays typically range from 0.3 µM to 1 µM.[3][4][5] For example, 0.5 µM of this compound has been shown to significantly suppress LPS-stimulated NFAT5 protein expression in RAW 264.7 macrophages.[2][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
3. I am not observing the expected inhibition of NFAT5 activity. What are the possible reasons?
Several factors could contribute to a lack of inhibitory effect. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common culprits include improper this compound storage, suboptimal concentration, or issues with the experimental setup.
4. Does this compound inhibit all NFAT5 activity?
No, this compound selectively suppresses the expression of pro-inflammatory genes regulated by NFAT5 under inflammatory conditions (e.g., LPS stimulation).[1][2] It does not affect the high-salt-induced activation of NFAT5 or the expression of its target genes involved in osmotic stress responses.[2][3]
5. What are the recommended control experiments when using this compound?
To ensure the specificity of your results, the following controls are recommended:
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.
-
Positive Control: Use a known activator of the NFAT5 pathway (e.g., LPS for inflammatory response, high salt concentration for osmotic response) to confirm that the pathway is active in your experimental system.
-
Negative Control: In addition to the vehicle control, consider using a structurally similar but inactive compound if available.
-
NFAT5 Knockdown/Knockout: To confirm that the observed effects are indeed NFAT5-dependent, consider using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate NFAT5 expression.
6. How should I prepare and store this compound stock solutions?
For optimal stability, this compound stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1] If precipitation is observed during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| IC50 | 100 nM | NFAT5 | [1] |
| Effective In Vitro Concentration | 0.3 µM - 1.0 µM | RAW 264.7, PDAC cells | [2][4][5] |
| Effective In Vivo Dosage | 3 mg/kg (i.p.) | Mice | [1][4] |
| Storage (Stock Solution) | -20°C (1 month), -80°C (6 months) | N/A | [1] |
Key Experimental Protocols
In Vitro Inhibition of LPS-Induced NFAT5 Expression
This protocol is adapted from studies using RAW 264.7 macrophages.[2][5]
-
Cell Culture: Plate RAW 264.7 cells at a suitable density and allow them to adhere overnight.
-
Pre-incubation with this compound: Pre-incubate the cells with this compound at the desired concentration (e.g., 0.8 µM) for 1 hour.[2] Include a vehicle control group.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/ml) for the desired time period (e.g., 12 hours for mRNA analysis, 20-24 hours for protein analysis).[2][6]
-
Analysis:
-
mRNA Expression: Harvest cells and perform real-time PCR to measure the mRNA levels of Nfat5 and its target genes (e.g., Il6, Tnf).[2]
-
Protein Expression: Lyse the cells and perform Western blot analysis to determine the protein levels of NFAT5.[2][6]
-
Cytokine Secretion: Collect the culture supernatants and measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA.[2]
-
Control Experiment: High Salt-Induced NFAT5 Activation
This protocol helps to demonstrate the selective action of this compound.[2][3]
-
Cell Culture: Plate RAW 264.7 cells as described above.
-
Pre-incubation with this compound: Pre-incubate the cells with this compound (e.g., 1 µM) for 1 hour.[3]
-
Stimulation: Stimulate the cells with a high concentration of NaCl (e.g., 45 mM) for the desired time (e.g., 12 hours).[3]
-
Analysis: Perform real-time PCR to measure the mRNA levels of NFAT5 target genes involved in osmotic response (e.g., Ar, Bgt).[2]
Visualizing Pathways and Workflows
Caption: this compound signaling pathway showing inhibition of NF-κB p65 binding to the Nfat5 promoter.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Suppression of NFAT5-mediated Inflammation and Chronic Arthritis by Novel κB-binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NFAT5 governs cellular plasticity-driven resistance to KRAS-targeted therapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
refining KRN2 treatment duration in cells
Welcome to the technical support center for KRN2-related cell treatments. As "this compound" can refer to two distinct molecules, Makorin Ring Finger Protein 2 (Mthis compound) and KARRIKIN INSENSITIVE 2 (KAI2), this guide is divided into two sections to address your specific research needs.
Section 1: Mthis compound (Makorin Ring Finger Protein 2) Technical Support
Mthis compound is an E3 ubiquitin ligase that plays a crucial role in cellular processes, including the Wnt signaling pathway and tumorigenesis. This section provides guidance on experiments involving the modulation of Mthis compound expression or activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Mthis compound in cells?
A1: Mthis compound functions as an E3 ubiquitin ligase. It has been shown to interact with and promote the proteasomal degradation of specific target proteins. A key target is Protein Phosphatase 2 Catalytic Subunit Alpha (PPP2CA). By degrading PPP2CA, Mthis compound leads to an increase in β-catenin phosphorylation and subsequent degradation, which in turn inactivates the canonical Wnt signaling pathway.[1] This inactivation can suppress tumor growth and induce apoptosis in cancer cells.[1]
Q2: What are the expected cellular outcomes of Mthis compound overexpression?
A2: Overexpression of Mthis compound in cancer cell lines, such as those for clear cell renal cell carcinoma and gastric cancer, has been associated with the inhibition of cell proliferation, migration, and invasion.[1][2] It also leads to an increase in apoptosis.[1] These effects are primarily mediated through the downregulation of the Wnt signaling pathway.[1]
Q3: What are the expected cellular outcomes of Mthis compound knockdown?
A3: Knockdown of Mthis compound has the opposite effects of overexpression. It generally promotes cell proliferation and colony formation in cancer cells.[2] Mechanistically, reducing Mthis compound levels leads to the stabilization of its target proteins, which can result in the activation of pro-proliferative signaling pathways.[2]
Q4: How can I modulate Mthis compound expression in my cell line?
A4: Mthis compound expression can be modulated using standard molecular biology techniques. For overexpression, you can transfect cells with a plasmid carrying the Mthis compound coding sequence. For knockdown, siRNA or shRNA targeting Mthis compound can be used.[1][2] Several commercial vendors also offer pre-made Mthis compound knockdown cell lines.[3]
Troubleshooting Guide: Mthis compound Modulation Experiments
| Issue | Possible Cause | Suggestion |
| Inefficient Mthis compound knockdown | Poor transfection/transduction efficiency. | Optimize your transfection or transduction protocol. Consider using a different reagent or viral vector. Titrate the amount of siRNA/shRNA and the cell density. |
| Ineffective siRNA/shRNA sequence. | Test multiple siRNA/shRNA sequences to find the most effective one. Confirm knockdown efficiency using qRT-PCR and Western blotting. | |
| No observable phenotype after Mthis compound overexpression/knockdown | Cell line is not sensitive to Mthis compound modulation. | Ensure your cell line expresses the downstream components of the Mthis compound signaling pathway. The effect of Mthis compound can be cell-type specific. |
| Insufficient duration of modulation. | Perform a time-course experiment to determine the optimal duration for observing the desired phenotype. Analyze protein levels and phenotypic changes at multiple time points (e.g., 24, 48, 72 hours). | |
| Compensatory mechanisms. | Cells may adapt to the changes in Mthis compound expression over time. Consider using inducible expression systems for more controlled temporal analysis. | |
| Conflicting results with Wnt pathway analysis | Off-target effects of siRNA/shRNA. | Use at least two different siRNA/shRNA sequences to confirm the phenotype. Perform rescue experiments by re-introducing Mthis compound. |
| Crosstalk with other signaling pathways. | The cellular context is critical. Be aware of other active signaling pathways in your cell model that might influence the outcome. |
Experimental Protocols
-
Cell Seeding: Plate your target cells (e.g., human gastric cancer cell line SGC-7901 or renal cell carcinoma line A498) at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare two separate tubes: one with diluted siRNA (targeting Mthis compound or a negative control) in serum-free medium and another with a diluted transfection reagent.
-
Combine the contents of the two tubes, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complex to the cells.
-
-
Time-Course Incubation: Incubate the cells for different durations (e.g., 24, 48, 72 hours) to determine the optimal time for both target protein knockdown and downstream effects.
-
Harvesting and Analysis:
-
qRT-PCR: Harvest a subset of cells at each time point to analyze Mthis compound mRNA levels and confirm knockdown.
-
Western Blot: Lyse the remaining cells and perform Western blotting to assess the protein levels of Mthis compound, PPP2CA, phosphorylated β-catenin, total β-catenin, and downstream Wnt targets (e.g., c-Myc, Cyclin D1).[1]
-
Phenotypic Assays: At the optimal time point determined from the molecular analysis, perform cell proliferation assays (e.g., CCK-8) and apoptosis assays (e.g., TUNEL staining or flow cytometry).[1][2]
-
Data Presentation
Table 1: Effects of Mthis compound Modulation on Key Signaling Proteins
| Modulation | Mthis compound Level | PPP2CA Level | β-catenin Phosphorylation | Total β-catenin Level | Wnt Target Gene Expression (c-Myc, Cyclin D1) | Reference |
| Overexpression | Increased | Decreased | Increased | Decreased | Decreased | [1] |
| Knockdown | Decreased | Increased | Decreased | Increased | Increased | [1][4] |
Visualization
References
- 1. E3 ligase Mthis compound destabilizes PPP2CA proteins to inactivate canonical Wnt pathway and mitigates tumorigenesis of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mthis compound inhibits the proliferation of gastric cancer by downregulating PKM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accegen.com [accegen.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Addressing KRN2 Cytotoxicity in Cell Lines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with KRN2. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro experiments investigating the cytotoxicity of this compound, a selective inhibitor of the Nuclear Factor of Activated T-cells 5 (NFAT5).
Core Concepts: this compound and Cytotoxicity
This compound is a potent and selective inhibitor of NFAT5, a transcription factor involved in cellular responses to osmotic stress, as well as in inflammatory and cancer signaling pathways.[1][2] this compound exerts its inhibitory effect by preventing the binding of NF-κB p65 to the NFAT5 promoter, thereby downregulating the expression of pro-inflammatory genes.[3] While this compound has shown therapeutic potential in models of chronic arthritis and has been noted to suppress cancer cell proliferation, understanding its cytotoxic profile across various cell lines is crucial for its development as a therapeutic agent.[3]
This guide will help you navigate the assessment of this compound's effects on cell viability and proliferation, and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxic profile of this compound?
A1: The primary activity of this compound is the selective inhibition of NFAT5 with a half-maximal inhibitory concentration (IC50) of approximately 0.1 µM in NFAT5-dependent reporter assays in RAW 264.7 macrophages.[3] In the context of cancer, this compound has been shown to suppress the proliferation of pancreatic ductal adenocarcinoma (PDAC) cells at concentrations greater than 0.3 µM. While this demonstrates an anti-proliferative effect, it is important to distinguish this from broad cytotoxicity. To date, comprehensive studies detailing the cytotoxic IC50 values of this compound across a wide range of cell lines are not extensively available in the public domain. Therefore, it is essential to determine the cytotoxic profile of this compound empirically in your specific cell line of interest.
Q2: What is the mechanism of this compound-induced cell death?
A2: The precise mechanism of cell death induced by this compound (apoptosis vs. necrosis) has not been fully elucidated across different cell types. As this compound targets a transcription factor involved in stress responses and inflammation, it is plausible that its cytotoxic effects, if any, could be mediated through the induction of apoptosis. To determine the mode of cell death in your experimental system, it is recommended to perform assays that can distinguish between apoptotic and necrotic cells, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[4][5]
Q3: How do I determine the appropriate concentration range of this compound for my experiments?
A3: To determine the effective concentration range for this compound in your cell line, a dose-response experiment is recommended. This involves treating your cells with a serial dilution of this compound for a defined period (e.g., 24, 48, or 72 hours) and then assessing cell viability using an appropriate assay, such as the MTT or MTS assay. A typical starting range for a new compound like this compound could be from nanomolar to micromolar concentrations (e.g., 0.01 µM to 100 µM). The goal is to identify a concentration range that shows a clear dose-dependent effect on cell viability, from which an IC50 value (the concentration that inhibits 50% of cell viability) can be calculated.[6]
Q4: Can this compound interfere with the cytotoxicity assay itself?
A4: It is possible for small molecules to interfere with the reagents used in cytotoxicity assays. For example, a compound could directly reduce the MTT reagent, leading to a false-positive signal for cell viability. To control for this, it is important to include a "compound-only" control, where this compound is added to the assay medium in the absence of cells. This will help you determine if this compound has any intrinsic absorbance at the wavelength used for measurement or if it directly interacts with the assay reagents.[7]
Troubleshooting Guides
High Variability in Cell Viability Assay Results
High variability between replicate wells is a common issue that can obscure the true effect of this compound.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure your cell suspension is homogenous before and during plating. Use a calibrated multichannel pipette and gently mix the cell suspension between seeding different sections of the plate.[7][8] |
| Edge Effects in Multi-well Plates | The outer wells of a microplate are more prone to evaporation, which can alter media concentration. It is advisable to avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to create a humidity barrier.[7] |
| Incomplete Reagent Mixing | After adding viability reagents like MTT or MTS, ensure gentle but thorough mixing. You can tap the plate gently or use a plate shaker, but avoid creating bubbles that can interfere with absorbance readings.[8] |
| Variable Incubation Times | Standardize all incubation times precisely, including the duration of this compound treatment and the incubation with the viability assay reagent.[7] |
Unexpected Results in Apoptosis Assays (Annexin V/PI Staining)
Interpreting flow cytometry data for apoptosis can be complex. Here are some common unexpected results and their potential causes.
| Observation | Possible Cause | Recommended Solution |
| High percentage of Annexin V-positive/PI-positive cells in the control group | Cells may be unhealthy due to over-confluency, nutrient deprivation, or harsh handling during harvesting. | Use cells from a healthy, sub-confluent culture. Handle cells gently during trypsinization and centrifugation. |
| Low or no Annexin V staining in treated cells, despite visible cell death | The timing of the assay may be off. Phosphatidylserine externalization is an early apoptotic event. If the assay is performed too late, cells may have already progressed to late apoptosis or necrosis. | Perform a time-course experiment to determine the optimal time point for detecting apoptosis after this compound treatment. |
| High background fluorescence | This could be due to non-specific binding of Annexin V or PI, or autofluorescence of the cells or this compound. | Ensure you are using the recommended binding buffer with calcium for Annexin V staining. Include unstained and single-stained controls to set up proper compensation and gating.[4] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing the effect of this compound on cell viability. Optimization for your specific cell line and experimental conditions is recommended.[6][9][10][11]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This protocol outlines the steps for detecting apoptosis by flow cytometry.[4][5]
Materials:
-
Target cell line treated with this compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (containing calcium)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treating cells with this compound for the desired time, harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet in cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tube.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Signaling Pathways and Experimental Workflows
To aid in your experimental design and data interpretation, the following diagrams illustrate the NFAT5 signaling pathway and a typical experimental workflow for assessing this compound cytotoxicity.
References
- 1. NFAT Gene Family in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of NFAT5 in the Immune System and Pathogenesis of Autoimmune Diseases [frontiersin.org]
- 3. Suppression of NFAT5-mediated Inflammation and Chronic Arthritis by Novel κB-binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. static.igem.wiki [static.igem.wiki]
KRN2 Immunoprecipitation Technical Support Center
Welcome to the technical support center for KRN2 immunoprecipitation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful immunoprecipitation of the E3 ubiquitin ligase this compound and its interacting partners.
Frequently Asked Questions (FAQs)
Q1: Which antibody is recommended for this compound immunoprecipitation (IP)?
A1: The selection of a high-quality antibody is critical for successful IP. Several commercial antibodies for this compound are available. It is crucial to use an antibody that has been validated for immunoprecipitation. When selecting an antibody, look for validation data such as western blot analysis of the immunoprecipitated protein. If an antibody has not been specifically validated for IP, you may need to perform initial validation experiments. Two examples of commercially available rabbit polyclonal antibodies that have been validated for applications like immunohistochemistry (IHC) and western blotting (WB) are HPA037560 and HPA037559.[1][2] Researchers should consult the manufacturer's datasheet and published literature to determine the most suitable antibody for their specific experimental conditions.
Q2: What are the known interacting partners of this compound that I can expect to see in a co-immunoprecipitation (Co-IP) experiment?
A2: this compound is an E3 ubiquitin ligase and is expected to interact with components of the ubiquitination machinery and its specific substrates. A key known interacting protein is Protein Phosphatase 2 Catalytic Subunit Alpha (PPP2CA).[3] this compound promotes the K48-linked ubiquitination of PPP2CA, leading to its proteasomal degradation.[3] Therefore, PPP2CA is a primary candidate to look for in a this compound Co-IP experiment. Identifying novel interacting partners often requires co-immunoprecipitation followed by mass spectrometry (Co-IP-MS).[4][5]
Q3: What lysis buffer is recommended for this compound Co-IP to preserve protein-protein interactions?
A3: To maintain protein-protein interactions, it is generally recommended to use a non-denaturing lysis buffer. A RIPA buffer with a lower concentration of detergents or a lysis buffer containing a non-ionic detergent like NP-40 or Triton X-100 is often a good starting point.[2][6] The optimal buffer composition may need to be determined empirically, as the strength of the interaction between this compound and its partners can vary. For transient or weak interactions, a gentler lysis buffer and the inclusion of a cross-linking agent before lysis might be necessary.[7]
Q4: How can I be sure that the protein I've pulled down is indeed this compound?
A4: The most common method to confirm the identity of the immunoprecipitated protein is by western blotting. After eluting the protein from the beads, run the eluate on an SDS-PAGE gel, transfer it to a membrane, and probe with a this compound antibody.[8] It is recommended to use a different antibody for the western blot than the one used for the immunoprecipitation if possible, especially if they are from different host species, to avoid cross-reactivity with the co-eluted antibody chains.[6]
Q5: What are the essential controls for a this compound Co-IP experiment?
A5: Several controls are crucial to ensure the specificity of the observed interaction. These include:
-
Isotype Control: Use a non-specific IgG from the same host species as your this compound antibody at the same concentration to ensure that the binding is not due to non-specific interactions with the antibody.[9]
-
Beads-only Control: Incubate the cell lysate with just the beads (without the antibody) to check for non-specific binding of proteins to the beads themselves.[6]
-
Input Control: Run a small fraction of the cell lysate directly on the western blot to confirm that this compound and its potential interacting partners are expressed in the sample.[6]
Troubleshooting Guides
Problem 1: Low or No this compound Signal After Immunoprecipitation
| Possible Cause | Recommended Solution | Citation |
| Inefficient Cell Lysis | Ensure complete cell lysis to release this compound. This can be optimized by trying different lysis buffers or by adding mechanical disruption steps like sonication. | [6] |
| Poor Antibody-Antigen Binding | The antibody may not be suitable for IP or the epitope may be masked. Try a different this compound antibody, preferably one validated for IP. You can also try adjusting the incubation time and temperature. | [7] |
| Low this compound Expression | This compound may be expressed at low levels in your cell type or tissue. Increase the amount of starting material (cell lysate). You can check the expression level in your input control. | [10] |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer immediately before use to prevent the degradation of this compound and its interacting partners. | [11] |
Problem 2: High Background or Non-Specific Bands in Western Blot
| Possible Cause | Recommended Solution | Citation |
| Non-specific Binding to Beads | Pre-clear the lysate by incubating it with beads alone before adding the primary antibody. This will remove proteins that non-specifically bind to the beads. | [12] |
| Insufficient Washing | Increase the number and/or duration of washes after immunoprecipitation. You can also try increasing the stringency of the wash buffer by adding a small amount of detergent or increasing the salt concentration. | [13] |
| Too Much Antibody | Using an excessive amount of antibody can lead to non-specific binding. Titrate the antibody to determine the optimal concentration for your experiment. | [7] |
| Antibody Heavy and Light Chain Interference | The heavy (~50 kDa) and light (~25 kDa) chains of the IP antibody can be detected by the secondary antibody in the western blot. To avoid this, use a secondary antibody that specifically recognizes the native primary antibody or use a primary antibody from a different species for the western blot. | [14] |
Problem 3: No Co-immunoprecipitation of the Interacting Partner (e.g., PPP2CA)
| Possible Cause | Recommended Solution | Citation | | Interaction is Weak or Transient | The interaction between this compound and its partner may be weak or transient. Use a gentler lysis buffer and minimize the number of washes. Consider in vivo cross-linking before cell lysis to stabilize the interaction. |[7] | | Lysis Buffer Disrupts Interaction | The detergents in the lysis buffer may be too harsh and disrupt the protein-protein interaction. Try a range of lysis buffers with varying detergent types and concentrations. |[6] | | Low Abundance of the Interacting Protein | The interacting protein may be present at very low levels. Ensure that the interacting protein is detectable in the input lysate. |[9] | | Antibody Blocks the Interaction Site | The epitope of the this compound antibody used for IP might be located at the interaction site with its binding partner, thus preventing the co-precipitation. Try using an antibody that binds to a different region of this compound. |[4] |
Experimental Protocols
This compound Immunoprecipitation Protocol (for Western Blot Analysis)
This is a general protocol and may require optimization for your specific cell type and antibody.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer or a non-denaturing IP buffer)
-
Protease and phosphatase inhibitor cocktail
-
This compound antibody (IP-validated)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer or PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Isotype control IgG
Procedure:
-
Cell Lysate Preparation:
-
Culture and harvest cells.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube. This is your cell lysate.
-
Determine the protein concentration of the lysate.[15]
-
-
Pre-clearing the Lysate (Recommended):
-
Add 20-30 µL of Protein A/G bead slurry to 1 mg of cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.[16]
-
-
Immunoprecipitation:
-
Add the recommended amount of this compound primary antibody (or isotype control IgG) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30-50 µL of Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.[17]
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.[16]
-
-
Elution:
-
Resuspend the beads in 40-50 µL of 2x Laemmli sample buffer.
-
Boil the samples for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and collect the supernatant, which contains the immunoprecipitated proteins.[8]
-
-
Western Blot Analysis:
-
Load the eluate onto an SDS-PAGE gel, along with an input control.
-
Perform western blotting using a this compound antibody to confirm the immunoprecipitation. For Co-IP, also probe with an antibody against the expected interacting partner (e.g., PPP2CA).
-
Quantitative Data Summary for this compound IP
The following table provides a starting point for quantitative parameters in a this compound IP experiment. These values should be optimized for your specific experimental conditions.
| Parameter | Recommended Starting Amount | Range for Optimization | Citation |
| Cell Lysate | 1 mg total protein | 0.5 - 2 mg | [12] |
| This compound Antibody | 1-2 µg | 0.5 - 5 µg | [8] |
| Protein A/G Beads (50% slurry) | 30 µL | 20 - 50 µL | [3] |
| Incubation with Antibody | Overnight at 4°C | 4 hours to overnight at 4°C | [8] |
| Incubation with Beads | 2-4 hours at 4°C | 1 - 4 hours at 4°C | [17] |
| Number of Washes | 3-4 times | 3 - 5 times | [8] |
Visualizations
Experimental Workflow for this compound Co-Immunoprecipitation
Caption: Workflow for this compound Co-IP.
This compound Signaling Pathway in Wnt Regulation
Caption: this compound-mediated Wnt pathway inactivation.
References
- 1. Identifying E3 Ligase Substrates With Quantitative Degradation Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-immunoprecipitation protocol to study LRRK2 binding to Rab12 in a cell-based assay [protocols.io]
- 3. Systematic approaches to identify E3 ligase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 5. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases | Molecular Systems Biology [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of E3 Ubiquitin Ligase Substrates Using Biotin Ligase-Based Proximity Labeling Approaches [mdpi.com]
- 9. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Using quantitative immunoprecipitation mass spectrometry (QIP-MS) to identify low level monoclonal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mthis compound antibody - 100 µg | ProFACT Proteomics, Inc. [profactproteomics.com]
- 14. rails.biochem.susx.ac.uk [rails.biochem.susx.ac.uk]
- 15. uniprot.org [uniprot.org]
- 16. Strategies for the Identification of Ubiquitin Ligase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chromatin Immunoprecipitation Protocol for Histone Modifications and Protein-DNA Binding Analyses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
KRN2: A Targeted Approach to NFAT Inhibition Compared to Conventional Calcineurin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The nuclear factor of activated T-cells (NFAT) family of transcription factors plays a pivotal role in the immune response, making them attractive targets for immunosuppressive therapies. While established calcineurin inhibitors like Cyclosporine A (CsA) and Tacrolimus (FK506) have been mainstays in clinical practice, their broad-spectrum activity leads to significant side effects. This guide provides a comparative analysis of a novel NFAT inhibitor, KRN2, against these conventional agents, highlighting its unique mechanism of action and selectivity, supported by available experimental data.
Distinct Mechanisms of Action: A Tale of Two Pathways
The NFAT family consists of two subfamilies with distinct activation mechanisms. NFATc1-c4 are regulated by the calcium-calcineurin signaling pathway, while NFAT5 is primarily activated by osmotic and inflammatory stress in a calcineurin-independent manner. This distinction is crucial for understanding the differential effects of the inhibitors.
Cyclosporine A and Tacrolimus function by inhibiting calcineurin, a phosphatase essential for the dephosphorylation and subsequent nuclear translocation of NFATc1-c4.[1][2] By blocking this key activation step, they prevent the transcription of a wide array of genes involved in T-cell activation and inflammatory responses. However, this broad inhibition of calcineurin activity is also linked to their well-documented side effects, including nephrotoxicity and neurotoxicity.[1]
This compound , in contrast, is a selective inhibitor of the inflammatory pathway leading to the activation of NFAT5.[1][3] It does not directly inhibit NFAT5 itself or the calcineurin pathway. Instead, this compound targets the upstream signaling cascade, specifically by preventing the binding of the transcription factor NF-κB p65 to the promoter region of the Nfat5 gene.[3] This unique mechanism allows this compound to selectively suppress the expression of pro-inflammatory genes induced by stimuli like lipopolysaccharide (LPS), without affecting the homeostatic, osmo-protective functions of NFAT5 that are induced by high salt concentrations.[3]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the available quantitative data on the inhibitory activity of this compound, Cyclosporine A, and Tacrolimus against different NFAT isoforms. A significant gap in the current literature is the lack of comprehensive selectivity profiling of this compound against all NFATc isoforms and the absence of definitive IC50 values for CsA and Tacrolimus against NFAT5.
| Inhibitor | Target NFAT Isoform | Mechanism of Action | IC50 | Selectivity Profile |
| This compound | NFAT5 (inflammatory pathway) | Indirect; inhibits NF-κB p65 binding to Nfat5 promoter | 100 nM[1][4] | Selective for inflammatory NFAT5 pathway. Does not inhibit high-salt induced NFAT5 activation.[3] Only slightly inhibits NFAT1-dependent reporter activity at 1 µM.[5] IC50 values for other NFATc isoforms are not yet reported. |
| Cyclosporine A (CsA) | NFATc1-c4 | Calcineurin inhibitor | ~5-20 nM (for calcineurin-dependent NFAT activation) | Broad-spectrum inhibitor of NFATc1-c4. Does not directly inhibit NFAT5 but can partially reduce hyperosmolarity-induced NFAT5 gene expression in some cell types.[6] A direct IC50 for NFAT5 activity has not been established. |
| Tacrolimus (FK506) | NFATc1-c4 | Calcineurin inhibitor | ~0.5-5 nM (for calcineurin-dependent NFAT activation) | Broad-spectrum inhibitor of NFATc1-c4. Does not cause significant changes in the subcellular localization of NFAT5.[7] A direct IC50 for NFAT5 activity has not been established. |
Note: IC50 values for CsA and Tacrolimus can vary depending on the cell type and assay conditions. The values provided are representative ranges for their effect on calcineurin-dependent NFAT activation.
Signaling Pathways and Points of Inhibition
The distinct mechanisms of this compound and calcineurin inhibitors are best visualized through their respective signaling pathways.
Caption: NFAT Signaling Pathways and Inhibitor Targets.
Experimental Protocols
A key method for assessing the activity of NFAT inhibitors is the luciferase reporter assay. This assay quantitatively measures the transcriptional activity of NFAT in response to stimuli and in the presence of inhibitory compounds.
NFAT-Dependent Luciferase Reporter Assay
This protocol is a generalized procedure for evaluating inhibitors of NFAT-dependent transcription.
1. Cell Culture and Transfection:
-
Maintain a suitable cell line (e.g., HEK293T for general NFAT activity or RAW 264.7 macrophages for NFAT5) in appropriate culture medium.
-
Seed cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with two plasmids using a suitable transfection reagent:
-
NFAT-Luciferase Reporter Plasmid: Contains a firefly luciferase gene under the control of a promoter with multiple NFAT binding sites (e.g., an IL-2 promoter for NFATc or a custom promoter with NFAT5 response elements).
-
Control Plasmid: Contains a Renilla luciferase gene under the control of a constitutive promoter (e.g., pRL-TK) for normalization of transfection efficiency.
-
-
Incubate for 24 hours to allow for plasmid expression.
2. Compound Treatment and Cell Stimulation:
-
Pre-treat the transfected cells with various concentrations of the test inhibitor (e.g., this compound, Cyclosporine A, or Tacrolimus) or vehicle control for 1-2 hours.
-
Stimulate the cells to induce NFAT activation. The stimulus will depend on the NFAT pathway being investigated:
-
For calcineurin-dependent NFAT (NFATc1-c4): Use a combination of a phorbol ester (e.g., PMA) and a calcium ionophore (e.g., ionomycin).
-
For the inflammatory NFAT5 pathway: Use lipopolysaccharide (LPS).
-
-
Include unstimulated control wells.
-
Incubate for an appropriate period (typically 6-24 hours) to allow for luciferase expression.
3. Cell Lysis and Luciferase Activity Measurement:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Add passive lysis buffer to each well and incubate with gentle shaking to lyse the cells.
-
Transfer the cell lysates to an opaque 96-well plate suitable for luminescence measurements.
-
Use a dual-luciferase reporter assay system and a luminometer to sequentially measure the firefly and Renilla luciferase activities in each well.
4. Data Analysis:
-
For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: NFAT Luciferase Reporter Assay Workflow.
Conclusion
This compound represents a novel and selective approach to NFAT inhibition, targeting the inflammatory NFAT5 pathway through a unique mechanism that is distinct from traditional calcineurin inhibitors. Its selectivity for the inflammatory arm of NFAT5 signaling, while sparing the osmo-protective functions, suggests a potential for a more favorable side-effect profile compared to the broad-spectrum immunosuppression of Cyclosporine A and Tacrolimus. Further research, particularly head-to-head studies evaluating the selectivity of this compound across all NFAT isoforms and a more precise determination of the effects of CsA and Tacrolimus on NFAT5, will be crucial in fully elucidating the comparative therapeutic potential of these different classes of NFAT inhibitors.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Nuclear translocation of Nuclear Factor of Activated T cells (NFAT) as a quantitative pharmacodynamic parameter for tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of NFAT5-mediated Inflammation and Chronic Arthritis by Novel κB-binding Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclosporin a inhibits calcineurin/nuclear factor of activated T-cells signaling and induces apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Inhibition of NFAT5-Mediated Induction of CCL2 in Hyperosmotic Conditions by Cyclosporine and Dexamethasone on Human HeLa-Modified Conjunctiva-Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of NFAT-5, an outlying member of the NFAT family, in human keratinocytes and skin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of KRN2 and Cyclosporine A for Immunosuppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of KRN2, a selective inhibitor of Nuclear Factor of Activated T-cells 5 (NFAT5), and Cyclosporine A, a widely-used calcineurin inhibitor. This comparison is intended to inform researchers, scientists, and drug development professionals on the distinct mechanisms of action, therapeutic targets, and available performance data of these two immunosuppressive agents. The information is presented to highlight their potential applications and guide future research, particularly in the context of autoimmune diseases and organ transplantation.
Executive Summary
Cyclosporine A (CsA) is a cornerstone of immunosuppressive therapy, primarily used to prevent organ transplant rejection and treat a range of autoimmune disorders.[1] Its mechanism of action involves the inhibition of calcineurin, a critical enzyme in the T-cell activation pathway, thereby suppressing the production of pro-inflammatory cytokines like Interleukin-2 (IL-2).[2][3][4] While effective, CsA is associated with significant side effects, including nephrotoxicity and hypertension, which can limit its long-term use.[1][5]
This compound represents a novel approach to immunosuppression by selectively targeting NFAT5.[6] Emerging research suggests its potential in treating chronic arthritis and mitigating acute allograft rejection.[6] Unlike CsA, which broadly affects NFATc signaling, this compound's targeted action on NFAT5 may offer a more specific immunomodulatory effect with a potentially different side-effect profile. However, direct comparative studies between this compound and Cyclosporine A are currently lacking in the published literature. This guide, therefore, presents a side-by-side comparison based on available data from independent studies to facilitate a preliminary assessment.
Mechanism of Action and Signaling Pathways
This compound and Cyclosporine A exert their immunosuppressive effects through distinct molecular pathways.
Cyclosporine A binds to the intracellular protein cyclophilin, and this complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[3][7] This inhibition prevents the dephosphorylation of NFATc (Nuclear Factor of Activated T-cells, cytoplasmic) transcription factors.[4][8] Consequently, NFATc proteins cannot translocate to the nucleus to induce the transcription of genes encoding pro-inflammatory cytokines, most notably IL-2, which is crucial for T-cell proliferation and activation.[3][8]
This compound is a selective inhibitor of NFAT5, also known as TonEBP.[6] NFAT5 is a unique member of the Rel-family of transcription factors that is involved in cellular responses to hypertonic and isotonic stress and also plays a role in T-cell function and inflammation. This compound has been shown to suppress the expression of pro-inflammatory genes such as Nos2 and Il6.[6] It is suggested that this compound inhibits the binding of NF-κB p65 to the Nfat5 promoter, thereby blocking its expression and downstream effects.[6] This mechanism is distinct from the calcineurin-dependent pathway targeted by Cyclosporine A.
Performance Data: A Side-by-Side Comparison
Direct comparative efficacy and safety data for this compound and Cyclosporine A from a single study are not available. The following tables summarize findings from separate studies to provide a preliminary comparison.
Table 1: Efficacy in Allograft Rejection
| Parameter | This compound | Cyclosporine A | Citation |
| Animal Model | Murine Heterotopic Heart Transplantation | Human Kidney Allograft Recipients | [9],[7] |
| Treatment Regimen | 3 mg/kg, i.p., daily | Variable, aiming for trough levels of 150-250 ng/mL | [6],[7] |
| Graft Survival | Significantly prolonged allograft survival compared to saline control. | 1-year graft survival rate of 78% in one study. Maintaining trough levels ≥150 ng/mL reduces the incidence of acute and chronic rejection. | [9],[10],[7] |
| Effect on T-Cells | Reduced proportions of CD4+ IFN-γ+ (Th1), CD4+IL-17A+ (Th17), and CD4+IL-4+ (Th2) cells. Increased proportion of CD4+ Foxp3+ (Treg) cells. | Blocks T-lymphocyte function, primarily targeting T-helper cells. Reduces the incidence of rejection episodes from 50-80% to 25-30% in some studies. | [9],[11] |
| Cytokine Modulation | Lower serum levels of IFN-γ and IL-17A compared to control. | Inhibits the transcription of IL-2 and other cytokines. | [9],[3] |
Disclaimer: The data presented for this compound and Cyclosporine A are from different study designs, models, and species, and therefore cannot be directly compared. This table is for informational purposes to highlight the type of data available for each compound.
Table 2: Known Side Effect Profile
| Side Effect | This compound | Cyclosporine A | Citation |
| Nephrotoxicity | Not reported in the available study, which suggests it may be less likely to cause adverse effects than CsA. | A major and common side effect, can be acute or lead to chronic interstitial fibrosis. | [9],[1],[5], |
| Hypertension | Not reported in the available study. | Common side effect. | [1],[5] |
| Neurotoxicity | Not reported in the available study. | Can cause tremors, headache, and in severe cases, convulsions and encephalopathy. | [5], |
| Metabolic Effects | No deleterious effects on metabolic parameters observed in the murine study. | Can cause dyslipidemia and hyperkalemia. | [9],[5] |
| Other | Not extensively studied. | Gingival hyperplasia, hirsutism, increased risk of malignancies. | [1],[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments used to evaluate the immunosuppressive effects of compounds like this compound and Cyclosporine A.
Murine Heterotopic Heart Transplantation Model
This surgical model is a standard for studying the mechanisms of allograft rejection and the efficacy of immunosuppressive drugs.
-
Animal Selection: Donor and recipient mice are selected based on the desired level of MHC mismatch to control the tempo of rejection (e.g., C57BL/6 donors to BALB/c recipients for a full mismatch).
-
Surgical Procedure:
-
The donor mouse is anesthetized, and the heart is procured.
-
The recipient mouse is anesthetized, and a cervical or abdominal incision is made.
-
The donor aorta is anastomosed to the recipient's carotid artery or abdominal aorta, and the donor pulmonary artery is anastomosed to the recipient's jugular vein or inferior vena cava.
-
The incision is closed, and the recipient is allowed to recover.
-
-
Post-operative Monitoring and Treatment:
-
Immunosuppressive agents (e.g., this compound, Cyclosporine A) or vehicle are administered daily via intraperitoneal injection, starting on the day of transplantation.
-
Graft survival is monitored daily by palpation of the donor heart. Cessation of a palpable heartbeat signifies rejection, which is confirmed by laparotomy.
-
-
Endpoint Analysis: On specified days post-transplantation, recipients are euthanized, and blood, spleens, and heart grafts are collected for further analysis (e.g., histology, ELISA, flow cytometry).
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Cytokines
This protocol is for the quantification of cytokines such as IFN-γ and IL-17A in mouse serum.
-
Plate Preparation: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample and Standard Incubation: Serum samples and a series of known standards are added to the wells and incubated.
-
Detection Antibody: The plate is washed, and a biotinylated detection antibody is added.
-
Enzyme Conjugate: After another wash, streptavidin-horseradish peroxidase (HRP) is added.
-
Substrate Addition: The plate is washed, and a TMB substrate solution is added, which develops a color in proportion to the amount of cytokine present.
-
Measurement: A stop solution is added, and the absorbance is read at 450 nm using a microplate reader. The concentration of the cytokine in the samples is calculated from the standard curve.[5][12][13][14]
Flow Cytometry for Splenic T-Cell Populations
This protocol is for the immunophenotyping of T-helper subsets (Th1, Th2, Th17) and regulatory T-cells (Tregs) from mouse spleens.
-
Single-Cell Suspension: Spleens are mechanically dissociated to create a single-cell suspension. Red blood cells are lysed.[2][15]
-
Surface Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD25).
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow for intracellular staining.
-
Intracellular Staining: Cells are stained with fluorescently-labeled antibodies against intracellular transcription factors (e.g., T-bet for Th1, GATA3 for Th2, RORγt for Th17, Foxp3 for Treg) and cytokines (e.g., IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer, which measures the fluorescence of individual cells.
-
Data Analysis: The data is analyzed using specialized software to identify and quantify the different T-cell populations based on their marker expression.[1][3][4]
Conclusion and Future Directions
This compound and Cyclosporine A represent two distinct strategies for achieving immunosuppression. Cyclosporine A is a well-established, potent immunosuppressant with a broad mechanism of action that comes with a significant burden of side effects. This compound, with its selective inhibition of NFAT5, offers a novel and more targeted approach. Preclinical data in a murine heart transplant model suggests that this compound can effectively modulate the immune response and prolong allograft survival without the apparent adverse effects associated with calcineurin inhibitors.
However, the lack of direct comparative studies is a significant knowledge gap. Future research should focus on head-to-head comparisons of this compound and Cyclosporine A in various preclinical models of autoimmune disease and transplantation. Such studies should include comprehensive assessments of efficacy, pharmacokinetics, and toxicology to fully elucidate the relative therapeutic potential of this compound. The development of more selective immunosuppressants like this compound holds promise for improving the long-term outcomes of patients requiring immunosuppressive therapy by potentially offering a better balance between efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. Mouse IFN gamma ELISA Kit (ab282874) | Abcam [abcam.com]
- 6. Heart transplantation - Wikipedia [en.wikipedia.org]
- 7. Effect of early cyclosporine levels on kidney allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Best practices of heart transplantation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. Clinical manifestations of acute rejection in renal allograft recipients receiving cyclosporin-A therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ccjm.org [ccjm.org]
- 12. stemcell.com [stemcell.com]
- 13. rndsystems.com [rndsystems.com]
- 14. raybiotech.com [raybiotech.com]
- 15. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
KRN2 vs. siRNA Knockdown of NFAT5: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the role of the Nuclear Factor of Activated T-cells 5 (NFAT5), choosing the right tool to modulate its activity is a critical decision. This guide provides an objective comparison of two prominent methods for inhibiting NFAT5 function: the small molecule inhibitor KRN2 and siRNA-mediated gene knockdown. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate approach for your research needs.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound | siRNA Knockdown of NFAT5 |
| Mechanism of Action | Selectively inhibits the transcriptional activation of NFAT5 by blocking the binding of NF-κB p65 to the Nfat5 promoter.[1][2] | Post-transcriptionally silences the NFAT5 gene by targeting its mRNA for degradation. |
| Mode of Inhibition | Inhibition of gene expression. | Gene silencing. |
| Specificity | Selectively suppresses pro-inflammatory gene expression downstream of NFAT5 without affecting high-salt-induced NFAT5 target genes.[1] | Highly specific to the NFAT5 mRNA sequence. |
| Delivery | Cell-permeable small molecule, administered in culture media or in vivo.[1][3] | Requires a transfection reagent (e.g., liposomes) or electroporation to enter cells.[4][5][6] |
| Duration of Effect | Reversible; effect lasts as long as the compound is present. | Transient; duration depends on cell division rate and siRNA stability, typically 24-72 hours or longer.[4] |
| Typical Efficacy | Dose-dependent reduction of NFAT5 mRNA and protein expression. For example, 0.8 µM this compound significantly mitigates the LPS-stimulated increase in NFAT5 protein and mRNA levels in murine peritoneal macrophages.[1][7] | Can achieve significant knockdown, often exceeding 70% at the mRNA level. For instance, in macrophages, knockdown efficiencies of 63.7%–72.2% have been reported for other target genes using optimized liposomal delivery.[5] |
Delving Deeper: Efficacy and Experimental Data
This compound Efficacy in Primary Macrophages
A study investigating the effect of this compound on NFAT5 expression in murine peritoneal macrophages demonstrated a significant reduction in both mRNA and protein levels following lipopolysaccharide (LPS) stimulation.
Table 1: Effect of this compound on NFAT5 Expression in Murine Peritoneal Macrophages
| Treatment | NFAT5 Protein Level (vs. LPS alone) | Nfat5 mRNA Level (vs. LPS alone) |
| LPS (1 µg/ml) + this compound (0.8 µM) | Substantial decrease | Statistically significant decrease (P < 0.05) |
Data summarized from Han et al. (2017).[1]
siRNA Knockdown Efficacy in Macrophages
While specific data on NFAT5 siRNA knockdown in primary macrophages is limited, studies on other gene targets demonstrate the potential for high-efficiency silencing with optimized delivery methods.
Table 2: Representative siRNA Knockdown Efficiency in Macrophages (for other target genes)
| Target Gene | Macrophage Type | Delivery Method | Knockdown Efficiency |
| FADD, GAPDH | Ana-1 (immortalized) & BMDMs (primary) | Ca-PS lipopolyplex | 63.7% - 72.2% |
| TNF-α | Peritoneal Macrophages | Chitosan nanoparticles | ~66% (at 48 hours) |
Data summarized from Lai et al. (2018) and Heffernan et al. (2011).[5][13]
Experimental Protocols: A Step-by-Step Guide
This compound Inhibition of NFAT5 in Primary Macrophages
This protocol is based on the methodology described by Han et al. (2017) for treating murine peritoneal macrophages.[1]
-
Macrophage Isolation: Isolate peritoneal macrophages from mice following established protocols.
-
Cell Culture: Plate the macrophages in appropriate culture dishes and allow them to adhere.
-
This compound Treatment: Pre-incubate the macrophages with this compound (e.g., 0.8 µM) for 1 hour.
-
Stimulation: Add LPS (e.g., 10 or 100 ng/ml) to the culture medium to induce NFAT5 expression.
-
Incubation: Incubate the cells for the desired time period (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).
-
Analysis:
-
mRNA: Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure Nfat5 mRNA levels.
-
Protein: Lyse the cells and perform Western blot analysis to determine NFAT5 protein levels.
-
siRNA Knockdown of NFAT5 in Macrophages
This generalized protocol is compiled from various sources describing siRNA transfection in macrophage cell lines and primary macrophages.[4][5][6][14]
-
siRNA Preparation: Reconstitute lyophilized NFAT5-specific siRNA and a non-targeting control siRNA in RNase-free buffer to a stock concentration (e.g., 20 µM).
-
Cell Seeding: Plate macrophages (e.g., RAW264.7 or bone marrow-derived macrophages) in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
Transfection Complex Formation:
-
Dilute the siRNA in an appropriate volume of serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX or a specialized macrophage transfection reagent) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time should be determined empirically.
-
Validation of Knockdown:
-
mRNA: Harvest cells, extract RNA, and perform qRT-PCR to quantify the reduction in NFAT5 mRNA levels compared to the non-targeting control.
-
Protein: Lyse the cells and perform Western blotting to confirm the decrease in NFAT5 protein expression.
-
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the NFAT5 signaling pathway, the mechanism of this compound action, and the experimental workflows for both this compound treatment and siRNA knockdown.
Caption: NFAT5 Signaling Pathway upon LPS Stimulation.
Caption: Mechanism of Action of this compound.
Caption: Comparative Experimental Workflows.
Conclusion: Making the Right Choice
The selection between this compound and siRNA knockdown for inhibiting NFAT5 depends on the specific experimental goals.
-
This compound is an excellent choice for studies requiring a rapid, reversible, and titratable inhibition of NFAT5's transcriptional activity, particularly in the context of inflammation. Its ease of use and selectivity for the inflammatory arm of NFAT5 signaling make it a powerful tool for pharmacological studies in vitro and in vivo.
-
siRNA knockdown offers a highly specific method to reduce total NFAT5 protein levels, making it ideal for elucidating the fundamental roles of NFAT5 in various cellular processes. While the protocol is more involved and the effects are transient, it provides a direct way to study the consequences of reduced NFAT5 expression.
By carefully considering the nuances of each approach as outlined in this guide, researchers can confidently select the most suitable method to advance their understanding of NFAT5 biology and its potential as a therapeutic target.
References
- 1. Suppression of NFAT5-mediated Inflammation and Chronic Arthritis by Novel κB-binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting NFAT5 With this compound Mitigates Acute Allograft Rejection in a Murine Heart Transplantation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using RNA-interference to Investigate the Innate Immune Response in Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly efficient siRNA transfection in macrophages using apoptotic body-mimic Ca-PS lipopolyplex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Regulation of Inflammatory Functions of Macrophages and T Lymphocytes by NFAT5 [frontiersin.org]
- 9. Gene expression induced by Toll-like receptors in macrophages requires the transcription factor NFAT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tesisenred.net [tesisenred.net]
- 11. Transcription factor NFAT5 promotes macrophage survival in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Inflammatory Functions of Macrophages and T Lymphocytes by NFAT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chitosan/siRNA Nanoparticle–mediated TNF-α Knockdown in Peritoneal Macrophages for Anti-inflammatory Treatment in a Murine Arthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-Viral Nanoparticle Delivers Small Interfering RNA to Macrophages In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
KRN2: A Novel NFAT5 Inhibitor for Chronic Arthritis - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and cross-validation of the experimental results for KRN2, a novel and selective inhibitor of the Nuclear Factor of Activated T cells 5 (NFAT5). This compound presents a promising therapeutic avenue for NFAT5-mediated chronic arthritis. This document outlines its mechanism of action, summarizes key preclinical findings, and offers a comparison with a standard-of-care treatment, supported by detailed experimental protocols.
Executive Summary
This compound is a selective, small molecule inhibitor of NFAT5 with an IC50 of 100 nM.[1] It has demonstrated significant efficacy in preclinical mouse models of arthritis, including Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA).[2] this compound effectively suppresses inflammation by reducing the expression of pro-inflammatory genes.[3][4] A derivative of this compound, KRN5, which possesses high oral bioavailability, has been shown to be more potent than the widely used anti-rheumatic drug, methotrexate, in an animal model of arthritis.[3][4][5][6]
Data Presentation: Preclinical Efficacy of this compound and its Derivative KRN5
The following tables summarize the key quantitative data from preclinical studies on this compound and its orally bioavailable derivative, KRN5.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| NFAT5 Inhibition (IC50) | RAW 264.7 Macrophages | 100 nM | [1] |
| Suppression of Pro-inflammatory Genes | RAW 264.7 Macrophages | Significant reduction in Nos2, Il6, Tnf, and Csf2 mRNA levels | [3] |
Table 2: In Vivo Efficacy of this compound in Arthritis Models
| Model | Animal Strain | Treatment | Key Findings | Reference |
| Adjuvant-Induced Arthritis (AIA) | C57BL/6 mice | This compound (3 mg/kg, i.p., daily for 2 weeks) | Effective suppression of AIA | [2] |
| Collagen-Induced Arthritis (CIA) | DBA/1J mice | This compound (3 mg/kg, i.p., daily) | - Significant decrease in arthritis severity- Reduced inflammatory cell infiltration and synovial hyperplasia- Decreased serum levels of anti-type II collagen antibody, IL-6, and TNF-α | [2][3] |
Table 3: Comparative Efficacy of KRN5 (Oral Derivative of this compound) vs. Methotrexate
| Model | Animal Strain | Treatment | Outcome | Reference |
| Collagen-Induced Arthritis (CIA) | DBA/1J mice | KRN5 (15 mg/kg and 60 mg/kg, orally, every other day for 3 weeks) | Dose-dependently mitigated arthritis severity | [7] |
| Collagen-Induced Arthritis (CIA) | - | KRN5 (orally administered) | Stronger suppression of arthritis than methotrexate | [3][4][5][6] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below to facilitate replication and cross-validation.
In Vitro NFAT5 Inhibition Assay
-
Cell Line: RAW 264.7 macrophages.
-
Method: NFAT5-dependent reporter gene assay.
-
Procedure: RAW 264.7 cells were stably transduced with a reporter construct containing NFAT5 consensus sequences fused to a green fluorescent protein (GFP) reporter. The cells were then stimulated with lipopolysaccharide (LPS) to induce NFAT5 activity in the presence of varying concentrations of this compound. The inhibition of NFAT5-dependent GFP expression was measured by flow cytometry to determine the IC50 value.[3]
In Vivo Arthritis Models
-
Adjuvant-Induced Arthritis (AIA) Model: [2]
-
Animal Strain: 8-week-old C57BL/6 mice.
-
Induction: Mice were injected intradermally with 2 mg of complete Freund's adjuvant.
-
Treatment: this compound (3 mg/kg) was administered daily via intraperitoneal (i.p.) injection for 2 weeks.
-
Endpoints: Assessment of arthritis severity.
-
-
Collagen-Induced Arthritis (CIA) Model: [2][3]
-
Animal Strain: 8-week-old DBA/1J mice.
-
Induction: Mice were immunized with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) on day 0. A booster injection of type II collagen in Incomplete Freund's Adjuvant was given on day 21.
-
Treatment: this compound (3 mg/kg) was administered daily via intraperitoneal (i.p.) injection, or KRN5 (15 mg/kg and 60 mg/kg) was administered orally every other day for 3 weeks, starting from day 21.
-
Endpoints: Visual assessment of arthritis severity, histological analysis of joint infiltration and destruction, and measurement of serum levels of anti-type II collagen antibody, IL-6, and TNF-α.
-
Mandatory Visualization
Signaling Pathway of this compound Action
The following diagram illustrates the NFAT5 signaling pathway in the context of inflammation and the inhibitory action of this compound.
Experimental Workflow: Collagen-Induced Arthritis (CIA) Model
The diagram below outlines the experimental workflow for evaluating the efficacy of this compound in the CIA mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Suppression of NFAT5-mediated Inflammation and Chronic Arthritis by Novel κB-binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of NFAT5-mediated Inflammation and Chronic Arthritis by Novel κB-binding Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
KRN2: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers and drug development professionals on the selective NFAT5 inhibitor, KRN2, detailing its performance against inflammatory responses and providing essential experimental data and protocols.
This compound has emerged as a potent and selective inhibitor of the Nuclear Factor of Activated T-cells 5 (NFAT5), a transcription factor implicated in the pathogenesis of various inflammatory diseases, including chronic arthritis and allograft rejection. This guide provides a detailed comparison of the in vitro and in vivo effects of this compound, supported by quantitative data from key preclinical studies, to aid researchers in evaluating its therapeutic potential.
In Vitro Efficacy of this compound
This compound demonstrates significant inhibitory effects on pro-inflammatory pathways in macrophage cell lines and primary cells. Its primary mechanism involves the suppression of NFAT5 expression by blocking the binding of the NF-κB p65 subunit to the Nfat5 promoter.
Table 1: In Vitro Inhibition of Inflammatory Markers by this compound
| Parameter | Cell Line | Treatment Conditions | Result | Comparison | Reference |
| NFAT5 Inhibition (IC50) | RAW 264.7 macrophages | NFAT5-dependent reporter assay | 100 nM | This compound is 40-fold more potent than Berberine (IC50 = 4 µM) | [1] |
| NFAT5 Expression | Pancreatic Ductal Adenocarcinoma (PDAC) cells | Dose-dependent this compound treatment | >50% inhibition at >0.3 µM | - | [2] |
| Pro-inflammatory Gene Expression (mRNA) | RAW 264.7 macrophages | 0.8 µM this compound + 1 µg/mL LPS for 12h | Significant reduction in Il6, Tnf, and Csf2 mRNA levels (P<0.05 to P<0.001) | - | [3][4] |
| Pro-inflammatory Cytokine Secretion | RAW 264.7 macrophages | 0.8 µM this compound + 1 µg/mL LPS for 20h | Significant reduction in IL-6, TNF-α, and GM-CSF protein levels in supernatant | - | [3][4] |
| Nitric Oxide (NO) Production | RAW 264.7 macrophages | Dose-dependent this compound + LPS | Dose-dependent decrease in NO production | - | [3] |
In Vivo Efficacy of this compound
In animal models, this compound has shown considerable efficacy in mitigating the clinical signs of chronic arthritis and prolonging the survival of cardiac allografts. These effects are attributed to its ability to suppress systemic inflammation and modulate T-cell responses.
Table 2: In Vivo Effects of this compound in Murine Models
| Model | Animal Strain | This compound Dosage | Key Findings | Comparison | Reference |
| Collagen-Induced Arthritis (CIA) | DBA/1J mice | 3 mg/kg, i.p., daily | Effectively suppressed the clinical signs of arthritis, reduced pro-inflammatory cytokine and autoantibody production, and decreased macrophage infiltration. | A derivative, KRN5, was more potent than methotrexate. | [4][5] |
| Adjuvant-Induced Arthritis (AIA) | C57BL/6 mice | 3 mg/kg, i.p., daily for 2 weeks | Effectively suppressed AIA. | - | [5] |
| Cardiac Allograft Rejection | C57BL/6 recipients of BALB/c hearts | Low dose (unspecified) & High dose (unspecified), i.p., daily | Increased mean graft survival from 7.6 days (control) to 16.2 days (low dose) and 22.4 days (high dose). Reduced T-cell and macrophage infiltration. | - | [6] |
| T-cell Modulation (in Allograft Model) | C57BL/6 mice | Unspecified | Reduced proportions of CD4+ IFN-γ+, CD4+IL-17A+, and CD4+IL-4+ T helper cells, while increasing CD4+ Foxp3+ regulatory T cells. | - | [6][7] |
Signaling Pathway and Mechanism of Action
This compound selectively inhibits the inflammatory pathway leading to NFAT5 expression. It does not affect the osmotic stress-induced activation of NFAT5. The primary mechanism is the inhibition of NF-κB p65 binding to the Nfat5 promoter, thereby downregulating NFAT5 transcription and subsequent expression of its pro-inflammatory target genes.
Caption: this compound mechanism of action in the inflammatory signaling pathway.
Experimental Protocols
In Vitro: Inhibition of Pro-inflammatory Cytokines in Macrophages
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin in a humidified atmosphere with 5% CO2 at 37°C.
-
Treatment: Cells are pre-incubated with this compound (e.g., at a concentration of 0.8 µM) for 1 hour.
-
Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
Analysis:
-
For mRNA analysis, cells are harvested after 12 hours of LPS stimulation. Gene expression of Il6, Tnf, and Csf2 is quantified using real-time PCR.
-
For cytokine secretion analysis, the cell culture supernatant is collected after 20 hours of LPS stimulation. The concentrations of IL-6, TNF-α, and GM-CSF are measured by ELISA.
-
In Vivo: Collagen-Induced Arthritis (CIA) in Mice
-
Animals: Male DBA/1J mice, 8 weeks of age, are used.
-
Induction of Arthritis:
-
An emulsion is prepared with bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Mice are immunized by intradermal injection of this emulsion at the base of the tail.
-
A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
-
-
This compound Treatment: Starting from the day of the booster injection, mice are treated daily with this compound at a dose of 3 mg/kg via intraperitoneal (i.p.) injection.
-
Assessment: The severity of arthritis is monitored regularly using a clinical scoring system based on paw swelling and erythema. Joint tissues can be collected for histological analysis of inflammation and damage.
In Vivo: Murine Heterotopic Heart Transplantation
-
Animals: BALB/c mice serve as heart donors, and C57BL/6 mice are used as recipients.
-
Surgical Procedure: A heterotopic heart transplantation is performed, where the donor heart is transplanted into the recipient's abdomen. The donor aorta and pulmonary artery are anastomosed to the recipient's abdominal aorta and inferior vena cava, respectively.
-
This compound Treatment: Recipients are treated daily with this compound (at low or high doses) via intraperitoneal injection, starting from the day of transplantation.
-
Assessment: Graft survival is monitored daily by palpation of the heartbeat. Splenocytes can be harvested for flow cytometry to analyze T-cell populations. The transplanted hearts are collected for histological examination to assess cellular infiltration and tissue damage.
Caption: Workflow for key in vitro and in vivo experiments with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Regulation of Inflammatory Functions of Macrophages and T Lymphocytes by NFAT5 [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibiting NFAT5 With this compound Mitigates Acute Allograft Rejection in a Murine Heart Transplantation Model - PMC [pmc.ncbi.nlm.nih.gov]
KRN2 (Tivozanib) Versus Other Small Molecule Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, small molecule inhibitors that target the vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) have become a cornerstone in the treatment of various solid tumors, particularly renal cell carcinoma (RCC). This guide provides a detailed comparison of KRN2, more commonly known as Tivozanib, with other prominent small molecule inhibitors that share a similar mechanism of action. The comparison is based on preclinical and clinical data, focusing on inhibitory profiles, clinical efficacy, and safety.
Mechanism of Action: Targeting Angiogenesis
Tivozanib (KRN951) is a potent and selective tyrosine kinase inhibitor (TKI) of VEGFR-1, -2, and -3.[1][2] By inhibiting these receptors, Tivozanib blocks the signaling pathways that lead to angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis. Its high selectivity is a key feature, distinguishing it from other multi-kinase inhibitors that target a broader range of kinases, which can lead to more off-target side effects.[2]
Other small molecule inhibitors in this class, such as Sunitinib, Sorafenib, Pazopanib, Axitinib, Lenvatinib, and Cabozantinib, also target the VEGFR pathway but exhibit varying degrees of selectivity and potency against other kinases like platelet-derived growth factor receptor (PDGFR), c-Kit, and RET.[3][4][5][6]
In Vitro Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Tivozanib and its competitors against a panel of key kinases. Lower IC50 values indicate greater potency. This data provides a preclinical basis for understanding the selectivity and potential on-target and off-target activities of these inhibitors.
| Kinase Target | Tivozanib (KRN951) IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Pazopanib IC50 (nM) | Axitinib IC50 (nM) | Lenvatinib IC50 (nM) | Cabozantinib IC50 (nM) |
| VEGFR1 | 0.21[1] | 80[3] | 26 | 10[7] | 0.1[1] | 4.7[4] | 12[8] |
| VEGFR2 | 0.16[1] | 2[3] | 90 | 30[7] | 0.2[1] | 3.0[4] | 0.035[8] |
| VEGFR3 | 0.24[1] | - | 20 | 47[7] | 0.1-0.3[1] | 2.3[4] | 6[8] |
| PDGFRβ | 1.72[9] | 2[3] | 57 | 81[7] | 1.6[6] | - | 234[8] |
| c-Kit | 1.63[9] | 80[3] | 68 | 74[7] | 1.7[6] | 85[4] | 4.6[8] |
| RET | - | - | 43 | - | - | 6.4[4] | 4[8] |
| MET | - | - | - | - | - | - | 1.3[8] |
| FGFR1 | Low Activity[10] | - | 580 | 140[7] | - | 61[4] | 5294[8] |
Clinical Efficacy in Advanced Renal Cell Carcinoma
Head-to-head clinical trials have provided valuable data on the comparative efficacy of these inhibitors in patients with advanced RCC. The following tables summarize the key findings from these trials.
TIVO-3 Trial: Tivozanib vs. Sorafenib (Third- or Fourth-Line Setting)
| Endpoint | Tivozanib | Sorafenib | Hazard Ratio (HR) | p-value |
| Median Progression-Free Survival (PFS) | 5.6 months | 3.9 months | 0.73 | 0.016[11] |
| Objective Response Rate (ORR) | 18% | 8% | - | - |
| Median Overall Survival (OS) | 16.4 months | 19.7 months | 0.99 | 0.95[11] |
CABOSUN Trial: Cabozantinib vs. Sunitinib (First-Line, Intermediate/Poor Risk)
| Endpoint | Cabozantinib | Sunitinib | Hazard Ratio (HR) | p-value |
| Median Progression-Free Survival (PFS) | 8.6 months | 5.3 months | 0.48 | 0.0008[4] |
| Objective Response Rate (ORR) | 20% | 9% | - | - |
| Median Overall Survival (OS) | 26.6 months | 21.2 months | 0.80 | - |
COMPARZ Trial: Pazopanib vs. Sunitinib (First-Line)
| Endpoint | Pazopanib | Sunitinib | Hazard Ratio (HR) | Non-inferiority |
| Median Progression-Free Survival (PFS) | 8.4 months | 9.5 months | 1.05 | Met |
| Objective Response Rate (ORR) | 31% | 25% | - | - |
| Median Overall Survival (OS) | 28.4 months | 29.3 months | 0.91 | - |
Safety and Tolerability Profile
The safety profiles of these VEGFR TKIs are a critical consideration in clinical practice. While they share common class-related adverse events, the incidence and severity can differ, likely due to their varying kinase inhibition profiles.
| Adverse Event (Grade 3/4) | Tivozanib | Sunitinib | Sorafenib | Pazopanib | Cabozantinib |
| Hypertension | 20%[11] | 14-29%[4][12] | 14%[11] | Higher incidence | 68% (any grade 3/4 AE)[4] |
| Diarrhea | Common | Common | Common | Common | Common |
| Fatigue | Common | Higher incidence | Common | Lower incidence | Common |
| Hand-Foot Syndrome | Lower incidence | Higher incidence | Common | Lower incidence | Common |
| Thrombocytopenia | - | Higher incidence | - | - | - |
| Elevated ALT | - | - | - | Higher incidence | - |
Experimental Protocols
Detailed methodologies for the pivotal clinical trials are crucial for a comprehensive understanding of the presented data. Below are summaries of the experimental designs for key trials.
TIVO-3 Trial Protocol
-
Objective: To compare the efficacy and safety of tivozanib versus sorafenib in patients with advanced or metastatic RCC who had failed at least two prior systemic therapies.
-
Methodology: A randomized, open-label, multicenter, phase 3 trial. Patients were randomized 1:1 to receive either tivozanib (1.5 mg once daily for 21 days, followed by a 7-day rest period) or sorafenib (400 mg twice daily continuously). The primary endpoint was progression-free survival (PFS).[11]
CABOSUN Trial Protocol
-
Objective: To compare the efficacy of cabozantinib versus sunitinib as initial therapy for patients with advanced RCC of intermediate or poor risk.
-
Methodology: A randomized, open-label, phase 2 trial. Patients were randomized 1:1 to receive either cabozantinib (60 mg once daily) or sunitinib (50 mg once daily for 4 weeks on, 2 weeks off). The primary endpoint was progression-free survival (PFS).[4]
COMPARZ Trial Protocol
-
Objective: To compare the efficacy, safety, and quality of life of pazopanib versus sunitinib in treatment-naïve patients with advanced RCC.
-
Methodology: A randomized, open-label, parallel-group, phase 3 non-inferiority trial. Patients were randomized 1:1 to receive either pazopanib (800 mg once daily) or sunitinib (50 mg once daily for 4 weeks on, 2 weeks off). The primary endpoint was progression-free survival (PFS).
Signaling Pathway and Experimental Workflow Diagrams
To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided in DOT language.
Caption: VEGFR Signaling Pathway and Points of Inhibition.
Caption: TIVO-3 Clinical Trial Workflow.
Caption: Logic of Kinase Inhibitor Comparison.
References
- 1. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tivozanib in the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleck.co.jp [selleck.co.jp]
- 11. VEGF - VEGF R2 Signaling Pathways: R&D Systems [rndsystems.com]
- 12. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of KRN2 and its Analogs for the Inhibition of NFAT5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of KRN2 and its analog, KRN5, both novel inhibitors of the Nuclear Factor of Activated T-cells 5 (NFAT5). NFAT5 is a critical transcription factor implicated in the pathogenesis of various inflammatory diseases, including chronic arthritis. This document summarizes their performance based on available experimental data, outlines detailed experimental protocols, and visualizes key pathways and workflows to aid in research and development efforts.
Executive Summary
This compound, a 13-(2-fluoro)-benzylberberine compound, and its derivative KRN5 have emerged as potent and selective inhibitors of NFAT5. Both compounds have demonstrated significant efficacy in preclinical models of chronic arthritis. This compound exhibits high potency in in-vitro assays, while KRN5, an oral derivative, shows improved metabolic stability and high oral bioavailability, making it a promising candidate for further clinical development. This guide offers a comprehensive side-by-side comparison to inform further investigation and potential therapeutic applications of these compounds.
Data Presentation
In Vitro Efficacy and Cytotoxicity
This compound demonstrates superior in vitro potency in inhibiting NFAT5 activity compared to its derivative, KRN5. The half-maximal inhibitory concentration (IC50) for this compound is significantly lower than that of KRN5 in NFAT5-dependent reporter assays.[1][2] Both compounds exhibit a favorable cytotoxicity profile, being less toxic than the parent compound, berberine.
| Compound | Target | IC50 (nM) | Cell Line | Assay | Cytotoxicity |
| This compound | NFAT5 | 100[1][2] | RAW 264.7 | NFAT5-dependent reporter assay | Lower than Berberine |
| KRN5 | NFAT5 | 750[3] | RAW 264.7 | NFAT5-dependent reporter assay | Lower than Berberine[3] |
Pharmacokinetic Profile
Pharmacokinetic studies in rodent models have highlighted a key difference between this compound and KRN5. While both compounds are effective, KRN5 has been specifically developed as an oral derivative of this compound, exhibiting high oral bioavailability and metabolic stability.[1][4] This makes KRN5 a more viable candidate for oral administration in a clinical setting.
| Compound | Administration Route | Bioavailability | Key Findings |
| This compound | Intraperitoneal | - | Effective in in vivo models when administered via injection. |
| KRN5 | Oral | High[1][4] | Designed for oral administration with enhanced metabolic stability.[1][4] |
In Vivo Efficacy in Arthritis Models
Both this compound and KRN5 have been shown to effectively ameliorate the clinical signs of arthritis in mouse models, including collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA).[1] They achieve this by reducing the production of pro-inflammatory cytokines and autoantibodies, as well as decreasing macrophage infiltration into the joints.[1] Notably, orally administered KRN5 was found to be more potent in suppressing arthritis than methotrexate, a standard-of-care anti-rheumatic drug.[1][4]
| Compound | Animal Model | Administration Route | Dosage | Key Outcomes |
| This compound | CIA & AIA (mice) | Intraperitoneal | 3 mg/kg, daily | Effective suppression of arthritis, decreased pro-inflammatory cytokines and autoantibodies.[1] |
| KRN5 | CIA (mice) | Oral | 15 and 60 mg/kg, every other day | Dose-dependent mitigation of arthritis severity, decreased serum anti-type II collagen IgG, and reduced TNF-α and IL-6 production.[3] |
Experimental Protocols
NFAT5-Dependent Reporter Assay
This assay is crucial for quantifying the inhibitory activity of compounds on NFAT5 transcriptional activity.
Cell Line: RAW 264.7 macrophage cell line.
Protocol:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Stably transfect RAW 264.7 cells with a luciferase reporter plasmid containing NFAT response elements.
-
Seeding: Seed the transfected cells into 96-well plates.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or KRN5 for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NFAT5 activity.
-
Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
In Vivo Arthritis Models
1. Collagen-Induced Arthritis (CIA) in Mice
A widely used model for rheumatoid arthritis that relies on an autoimmune response to type II collagen.
Animal Strain: DBA/1J mice.
Protocol:
-
Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.
-
Booster (Day 21): Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).
-
Treatment: Begin treatment with this compound (intraperitoneal) or KRN5 (oral) at the onset of arthritis.
-
Clinical Scoring: Monitor the mice regularly for signs of arthritis, and score the severity of inflammation in each paw.
-
Histological Analysis: At the end of the study, collect joint tissues for histological examination to assess cartilage and bone erosion.
-
Biomarker Analysis: Collect blood samples to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
2. Adjuvant-Induced Arthritis (AIA) in Mice
This model is induced by a single injection of an adjuvant and is characterized by a rapid onset of inflammation.
Animal Strain: C57BL/6 mice.
Protocol:
-
Induction: Inject Complete Freund's Adjuvant (CFA) intradermally into the footpad of one hind paw.
-
Treatment: Administer this compound or KRN5 starting from the day of induction or at the onset of systemic inflammation.
-
Paw Swelling Measurement: Measure the thickness of the inflamed paw regularly using a caliper.
-
Clinical Scoring: Score the severity of arthritis in all four paws.
-
Cytokine Analysis: At the end of the experiment, measure the levels of inflammatory cytokines in the serum or paw tissue.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compounds on cell viability.
Cell Line: RAW 264.7 cells.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of this compound or KRN5 for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Mandatory Visualizations
Caption: this compound/KRN5 inhibit NFAT5 by blocking NF-κB binding.
Caption: Workflow for in vivo efficacy testing of this compound/KRN5.
Caption: Relationship between this compound and its derivative KRN5.
References
- 1. Suppression of NFAT5-mediated Inflammation and Chronic Arthritis by Novel κB-binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Suppression of NFAT5-mediated Inflammation and Chronic Arthritis by Novel κB-binding Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of KRN2: A Guide for Laboratory Professionals
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Chemical and Physical Properties of KRN2 (Bromide)
A summary of the known properties of this compound (bromide) is provided below to inform safe handling and disposal decisions.
| Property | Value |
| Chemical Name | This compound bromide |
| CAS Number | 1390654-28-0[1] |
| Molecular Formula | C27H23BrFNO4[2] |
| Molecular Weight | 524.38 g/mol [2] |
| Biological Activity | Selective inhibitor of NFAT5 with an IC50 of 0.1 μM.[1][2] |
| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 1 month.[2] |
General Disposal Procedures for Research-Grade Chemicals
In the absence of a specific Safety Data Sheet (SDS) for this compound, the following general procedures for the disposal of chemical waste should be implemented. These steps are based on standard laboratory safety practices.
-
Do Not Dispose Down the Drain: Never pour this compound solutions or any other chemical waste down the sanitary sewer. This can damage plumbing, harm aquatic life, and may be in violation of local regulations.[3]
-
Segregate Chemical Waste: Keep this compound waste separate from other types of waste, including non-hazardous trash and other chemical waste streams, to prevent unintended reactions.
-
Use Designated Hazardous Waste Containers:
-
Place solid this compound waste in a clearly labeled, sealed, and compatible hazardous waste container.
-
For liquid waste containing this compound, use a designated, leak-proof container that is compatible with the solvents used.
-
All containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of all contents.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
-
Consult Institutional EHS: Before beginning any experiment, ensure you are familiar with your institution's specific chemical hygiene and waste disposal plans. Your EHS department can provide approved containers and specific instructions for waste pickup and disposal.
Experimental Workflow for Safe Disposal of this compound Waste
The following diagram outlines a logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a general guide and is not a substitute for a formal Safety Data Sheet or the guidance of your institution's Environmental Health and Safety department. Always prioritize safety and regulatory compliance in your laboratory practices.
References
Essential Safety and Logistical Information for Handling KRN2
For researchers, scientists, and drug development professionals working with KRN2, a selective inhibitor of the nuclear factor of activated T cells 5 (NFAT5), ensuring safe handling and proper disposal is paramount.[1][2][3][4] As a potent, biologically active small molecule, this compound requires stringent safety protocols to minimize exposure and prevent potential adverse health effects. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Disclaimer: No detailed Safety Data Sheet (SDS) for this compound (CAS No: 1390654-28-0) is publicly available. The following recommendations are based on general best practices for handling potent, biologically active research chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical barrier to exposure. The following table summarizes the required PPE for handling this compound in solid (powder) and solution forms.
| Body Part | Solid this compound (Powder) | This compound in Solution (e.g., in DMSO) | Rationale |
| Hands | Double-gloving with nitrile gloves | Double-gloving with nitrile gloves | Prevents skin contact and absorption. Double gloving provides extra protection against tears and contamination. |
| Eyes | ANSI-approved safety glasses with side shields or chemical splash goggles | Chemical splash goggles | Protects eyes from airborne particles and splashes. |
| Respiratory | NIOSH-approved N95 or higher-rated respirator | Not generally required if handled in a certified chemical fume hood | Prevents inhalation of fine powder. |
| Body | Laboratory coat | Laboratory coat | Protects skin and personal clothing from contamination. |
| Face | Face shield (in addition to goggles) when handling larger quantities | Face shield (in addition to goggles) when there is a risk of splashing | Provides full-face protection from splashes and aerosols. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing risk. The following diagram outlines the key steps for safely handling this compound, from preparation to post-experiment cleanup.
Experimental Protocols: Key Handling Procedures
Weighing Solid this compound:
-
Always weigh solid this compound in a certified chemical fume hood.
-
Use an analytical balance with a draft shield.
-
Handle with care to avoid generating dust.
-
Use anti-static weighing dishes.
-
Clean the balance and surrounding area with a damp cloth immediately after use to collect any residual powder. Dispose of the cloth as chemical waste.
Preparing this compound Solutions:
-
All steps should be performed in a chemical fume hood.
-
Add the solvent (e.g., DMSO) to the vial containing the pre-weighed this compound powder slowly to avoid splashing.
-
Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound Waste | Labeled, sealed hazardous chemical waste container | Collect all unused solid this compound and any grossly contaminated items (e.g., weigh boats, pipette tips) in a designated, sealed container. |
| Liquid this compound Waste | Labeled, sealed hazardous chemical waste container for organic or aqueous waste as appropriate | Segregate waste based on solvent compatibility. Do not mix incompatible waste streams. |
| Contaminated PPE | Labeled hazardous waste bag | All disposable PPE (gloves, lab coat, etc.) should be considered contaminated and disposed of as hazardous chemical waste. |
| Contaminated Labware | Sharps container for sharps; hazardous waste container for non-sharps | Dispose of contaminated sharps in a designated sharps container. Decontaminate reusable glassware with an appropriate solvent before washing. |
The following diagram illustrates the decision-making process for this compound waste disposal.
By adhering to these safety protocols and disposal procedures, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
